R-Psop
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
InChI |
InChI=1S/C20H22N4O2/c25-19(22-16-4-2-1-3-5-16)23-17-10-14-11-20(26-18(14)21-12-17)13-24-8-6-15(20)7-9-24/h1-5,10,12,15H,6-9,11,13H2,(H2,22,23,25)/t20-/m0/s1 |
InChI Key |
BUOWEYLLAFLKCW-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
R-Psop: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Chemical Structure and Properties of R-Psop
Abstract
This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of this compound (1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea). This compound is a spirocyclic compound containing a furo[2,3-b]pyridine moiety, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for its diverse pharmacological activities. While detailed experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides context based on related compounds, particularly those acting as agonists for the α7 nicotinic acetylcholine receptor. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this novel chemical entity.
Chemical Structure and Identifiers
This compound is a complex heterocyclic molecule featuring a spirocyclic junction between an azabicyclo[2.2.2]octane system and a furo[2,3-b]pyridine ring. The structure also incorporates a phenylurea moiety.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
| CAS Number | 1185189-97-2 |
| Molecular Formula | C₂₀H₂₂N₄O₂ |
| Canonical SMILES | C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
| InChI Key | BUOWEYLLAFLKCW-FQEVSTJZSA-N |
Physicochemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not widely available. The following table summarizes computed properties sourced from publicly available databases.
| Property | Value (Computed) | Data Source |
| Molecular Weight | 378.4 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 378.17427596 | PubChem |
| Monoisotopic Mass | 378.17427596 | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
| Heavy Atom Count | 26 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 569 | PubChem |
Solubility, Melting Point, and Stability:
Experimentally determined data for solubility, melting point, and stability of this compound are not currently published. Researchers should anticipate that, as a complex organic molecule, this compound is likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons, with limited solubility in aqueous solutions. Its stability under various conditions (e.g., pH, temperature, light) would require experimental determination.
Pharmacological Properties (Proposed)
Based on the structural similarity of this compound to other spirocyclic quinuclidine derivatives, it is hypothesized to be an agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.
Proposed Mechanism of Action:
As a putative α7 nAChR agonist, this compound is expected to bind to the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations, primarily Ca²⁺, into the neuron, thereby modulating downstream signaling pathways.
Binding Affinity:
The binding affinity of this compound for the α7 nAChR has not been publicly reported. For context, related spirocyclic α7 nAChR agonists have shown potent binding affinities with Kᵢ values in the nanomolar range.
Signaling Pathways (Proposed)
Activation of the α7 nAChR by an agonist like this compound is known to trigger several intracellular signaling cascades. The influx of calcium is a key initiating event.
Caption: Proposed signaling pathway for this compound via α7 nAChR activation.
Experimental Protocols (General)
Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the public domain. However, based on the synthesis of structurally related furo[2,3-b]pyridine and spiro[1-azabicyclo[2.2.2]octane] derivatives, a general synthetic approach and analytical methods can be proposed.
Proposed Synthetic Workflow
The synthesis of this compound would likely involve a multi-step sequence. A plausible disconnection approach suggests the synthesis of the spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] core followed by the introduction of the phenylurea moiety.
Caption: A generalized workflow for the proposed synthesis of this compound.
General Protocol for In Vitro Binding Assay (α7 nAChR)
To determine the binding affinity of this compound for the α7 nAChR, a competitive radioligand binding assay would be a standard method.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin or [³H]epibatidine).
-
Add increasing concentrations of the test compound (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a novel spirocyclic furo[2,3-b]pyridine derivative with potential as an α7 nicotinic acetylcholine receptor agonist. While comprehensive experimental data is currently lacking in the public domain, its chemical structure suggests promising pharmacological properties that warrant further investigation. The proposed signaling pathways and general experimental protocols provided in this guide offer a framework for future research into this compound. As more data becomes available, a more complete understanding of the therapeutic potential of this compound will emerge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis Pathway and Methodology of R-Psop
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and methodology for R-Psop, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This compound, chemically named 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a molecule of significant interest for its potential therapeutic applications in cognitive disorders. This document details a plausible synthetic route, incorporating key experimental protocols and quantitative data, and elucidates the relevant biological signaling pathway.
Retrosynthetic Analysis and Overall Strategy
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key heterocyclic cores: the chiral (3R)-quinuclidin-3-one and a functionalized furo[2,3-b]pyridine system. These are then coupled to form the spirocyclic core, followed by functional group manipulations to install the final phenylurea moiety.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Asymmetric Synthesis of (3R)-Quinuclidin-3-one
The stereochemistry of the final product is dictated by the chirality of the starting materials. The (3R)-enantiomer of quinuclidin-3-one is a critical chiral building block. While classical resolution of racemic 3-quinuclidinol followed by oxidation is an option, a more efficient approach involves the asymmetric reduction of 3-quinuclidinone using enzymatic methods.
A novel nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase from Rhodotorula rubra has been shown to catalyze the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high enantioselectivity.[1] Co-expression of the gene for this 3-quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration in Escherichia coli has enabled a highly efficient whole-cell biocatalytic system.[1]
Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone [1]
-
Reaction Setup: A reaction mixture containing 3-quinuclidinone (618 mM), glucose (as a co-substrate for cofactor regeneration), and the recombinant E. coli whole-cell biocatalyst is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion (typically within 21 hours), the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., chloroform) to isolate the (R)-3-quinuclidinol.
-
Oxidation: The resulting (R)-3-quinuclidinol is then oxidized to (3R)-quinuclidin-3-one using standard oxidation procedures, such as Swern oxidation or using other mild oxidizing agents.
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | (R)-3-Quinuclidinol | Stoichiometric conversion | >99.9% | [1] |
Synthesis of the Furo[2,3-b]pyridine Core
Several methods exist for the synthesis of the furo[2,3-b]pyridine core. A common and effective strategy involves the intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine. This intermediate can be prepared via a Sonogashira coupling of a 2-halo-3-hydroxypyridine with a terminal alkyne. To obtain the desired 5'-amino functionality, a 5-nitro-2-chloro-3-hydroxypyridine would be a suitable starting material.
Experimental Protocol: Synthesis of 5-Nitro-furo[2,3-b]pyridine
-
Sonogashira Coupling: A mixture of 2-chloro-3-hydroxy-5-nitropyridine, a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., THF) is stirred under an inert atmosphere.
-
Cyclization: The resulting 2-alkynyl-3-hydroxy-5-nitropyridine intermediate is then cyclized. This can often be achieved in situ or in a subsequent step by treatment with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
-
Reduction: The nitro group of the 5-nitro-furo[2,3-b]pyridine is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal like iron or tin(II) chloride in an acidic medium.
Assembly of the Spirocyclic Core and Final Product
The construction of the spirocyclic core involves the reaction of (3R)-quinuclidin-3-one with a suitably functionalized furo[2,3-b]pyridine precursor. A plausible route involves the formation of a spiro-oxirane intermediate from (3R)-quinuclidin-3-one, which then undergoes ring-opening and subsequent cyclization. A more direct approach, though challenging, would be a direct spirocyclization.
A key precursor, (2’R)-N-(phenylmethyl)-spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridin]-5’-amine, has been synthesized, indicating a pathway where the 5'-amino group is protected as a benzylamine during the spirocyclization.[2]
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Final Steps
-
Spirocyclization (Hypothetical): A potential route involves the reaction of (3R)-quinuclidin-3-one with a pre-functionalized furo[2,3-b]pyridine, such as a 2-lithio-5-(N-benzylamino)furo[2,3-b]pyridine derivative, followed by an acid-catalyzed intramolecular cyclization to form the spiro-ether linkage. Achieving the desired (2'R) stereochemistry would likely require careful control of reaction conditions or the use of a chiral auxiliary.
-
Debenzylation: The N-benzyl protecting group of the 5'-amino functionality on the spirocyclic intermediate is removed. A common method is catalytic hydrogenation.
-
Procedure: The N-benzylated compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the reaction is complete, as monitored by TLC or LC-MS. The catalyst is then filtered off, and the solvent is evaporated to yield the debenzylated amine.
-
-
Urea Formation: The final step is the reaction of the 5'-amino-spiro intermediate with phenyl isocyanate.
-
Procedure: The 5'-amino compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Phenyl isocyanate (1.0-1.1 equivalents) is added dropwise at room temperature or 0°C. The reaction is typically stirred for a few hours until completion. The product often precipitates from the reaction mixture and can be isolated by filtration. If not, standard aqueous work-up and purification by crystallization or chromatography are performed.
-
| Step | Starting Material | Reagents | Product | Typical Yield | Reference |
| Debenzylation | N-Benzyl Aromatic Amine | H₂, Pd/C | Aromatic Amine | High | |
| Urea Formation | Aromatic Amine | Phenyl Isocyanate | Phenylurea | >90% |
Biological Activity and Signaling Pathway
This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of α7 nAChRs is associated with improvements in cognitive functions, making it a promising target for the treatment of neurological and psychiatric disorders.
Upon binding of an agonist like this compound, the α7 nAChR undergoes a conformational change, opening its ion channel, which is highly permeable to calcium ions (Ca²⁺). The resulting influx of Ca²⁺ acts as a second messenger, triggering several downstream signaling cascades that are believed to mediate the neuroprotective and cognitive-enhancing effects.
Key signaling pathways activated by α7 nAChR stimulation include:
-
PI3K/Akt Pathway: The increase in intracellular Ca²⁺ can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important downstream target. Activation of this pathway is linked to the anti-inflammatory effects of α7 nAChR activation.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated, playing a role in synaptic plasticity and cell survival.
Caption: α7 nAChR signaling pathway activated by this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the strategic assembly of complex heterocyclic systems. The methodologies outlined in this guide, from the asymmetric synthesis of the quinuclidinone core to the final urea formation, provide a robust framework for obtaining this promising α7 nAChR agonist. Understanding the downstream signaling pathways activated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting cognitive dysfunction. Further research to optimize the synthetic route and to fully characterize the pharmacological profile of this compound will be invaluable for its potential clinical translation.
References
- 1. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
R-Spondin Mechanism of Action: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the R-spondin (R-Spondin) family of secreted proteins, critical potentiators of the Wnt/β-catenin signaling pathway. R-spondins play a pivotal role in embryonic development, adult stem cell maintenance, and tissue homeostasis, making them a subject of intense research and a promising target for therapeutic development. This document provides a detailed overview of the molecular interactions and signaling cascades governed by R-spondins, supported by quantitative data, experimental methodologies, and visual representations of the key pathways.
Executive Summary
R-spondins are not direct agonists of the Wnt pathway but function as potent sensitizers to Wnt ligands. Their primary mechanism involves the inhibition of two key negative regulators of Wnt signaling: the transmembrane E3 ubiquitin ligases ZNRF3 (Zinc and Ring Finger 3) and its homolog RNF43 (Ring Finger 43). By binding to their cognate receptors, the Leucine-rich repeat-containing G-protein coupled receptors (LGR) 4, 5, and 6, R-spondins form a ternary complex with ZNRF3/RNF43, leading to the clearance of these ligases from the cell surface. This action stabilizes the Wnt receptors, Frizzled (FZD) and LRP5/6 (Low-density lipoprotein receptor-related protein 5/6), thereby amplifying the cellular response to Wnt ligands and promoting β-catenin-dependent gene transcription.
The Core Molecular Players
The R-spondin signaling axis is comprised of several key protein families:
-
R-spondins (RSPO1-4): A family of four secreted glycoproteins that share a conserved structure, including two N-terminal furin-like, cysteine-rich domains (Fu1 and Fu2) that are essential for their biological activity.[1][2][3]
-
LGR4, LGR5, and LGR6: A subfamily of orphan G-protein coupled receptors that serve as high-affinity receptors for R-spondins.[4][5] LGR5 is a well-established marker for adult stem cells in various tissues.
-
ZNRF3 and RNF43: Transmembrane E3 ubiquitin ligases that negatively regulate Wnt signaling by promoting the ubiquitination and subsequent degradation of FZD and LRP5/6 receptors.
-
Wnt Ligands and their Receptors (FZD and LRP5/6): The canonical Wnt signaling pathway is initiated by the binding of Wnt ligands to the FZD and LRP5/6 co-receptors.
Mechanism of Action: A Step-by-Step Elucidation
The potentiation of Wnt signaling by R-spondins is a multi-step process involving intricate protein-protein interactions at the cell surface.
R-spondin-LGR Interaction
R-spondins bind with high affinity to the extracellular domains of LGR4, LGR5, and LGR6. The Fu2 domain of R-spondin is the primary binding site for LGRs. This interaction is a prerequisite for the subsequent engagement with ZNRF3/RNF43.
Formation of the Ternary Complex and Clearance of ZNRF3/RNF43
Upon binding to LGRs, R-spondins, through their Fu1 domain, recruit the E3 ligases ZNRF3 or RNF43 into a ternary complex. This complex formation leads to the internalization and lysosomal degradation of ZNRF3/RNF43. The clearance of these negative regulators from the plasma membrane is the central event in R-spondin-mediated Wnt potentiation.
Stabilization of Wnt Receptors and Signal Amplification
With the removal of ZNRF3/RNF43, the ubiquitination and turnover of FZD and LRP5/6 receptors are significantly reduced. This leads to an increased cell surface density of Wnt receptors, making the cell more sensitive to ambient Wnt ligands. The enhanced stability of the Wnt receptor complex facilitates the recruitment of intracellular signaling components, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of TCF/LEF-mediated gene transcription.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies, providing insights into the binding affinities and functional potencies of the components of the R-spondin signaling pathway.
| Interaction | Binding Affinity (Kd) | Reference |
| RSPO1 - LRP6 | 1.2 nM | |
| RSPO1 - LGR5 | Nanomolar range | |
| RSPO1 - ZNRF3 | Micromolar range | |
| RSPO1 - RNF43 | Micromolar range |
| R-spondin Family Member | Relative Potency in Wnt Activation | Reference |
| RSPO2 and RSPO3 | More potent | |
| RSPO1 | Potent | |
| RSPO4 | Relatively inactive |
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the R-spondin mechanism of action.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To demonstrate the physical interaction between R-spondin, LGRs, and ZNRF3/RNF43.
Protocol:
-
HEK293T cells are transiently co-transfected with expression vectors for tagged versions of the proteins of interest (e.g., HA-tagged LGR5, FLAG-tagged ZNRF3, and Myc-tagged RSPO1).
-
After 48 hours, cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
An antibody targeting one of the tagged proteins (e.g., anti-FLAG antibody for ZNRF3) is added to the lysate and incubated for 4 hours at 4°C with gentle rotation.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes and incubated for an additional 1 hour.
-
The beads are washed several times with lysis buffer to remove non-specific binding.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the other tagged proteins (e.g., anti-HA for LGR5 and anti-Myc for RSPO1).
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation
Objective: To quantify the potentiation of Wnt signaling by R-spondins.
Protocol:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).
-
24 hours post-transfection, the cells are treated with varying concentrations of Wnt3a-conditioned medium in the presence or absence of recombinant R-spondin protein.
-
After 16-24 hours of treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The fold induction of luciferase activity relative to the untreated control is calculated.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
R-spondin Signaling Pathway
Caption: R-spondin potentiates Wnt signaling by promoting the clearance of ZNRF3/RNF43.
Experimental Workflow for Co-Immunoprecipitation
References
- 1. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pnas.org [pnas.org]
- 5. The R-spondin/Lgr5/Rnf43 module: regulator of Wnt signal strength - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of R-Psop
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-Psop, with the IUPAC name 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a synthetic organic compound identified as an antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing crucial roles in cognitive processes, inflammation, and neuronal signaling. As an antagonist, this compound is positioned to modulate these pathways, offering therapeutic potential for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the known and anticipated biological activities of this compound, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it is expected to influence.
Introduction to this compound
This compound is a small molecule belonging to the class of spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] derivatives. Its rigid, three-dimensional structure is designed for high-affinity and selective interaction with the α7 nAChR. While specific quantitative data on the binding affinity and functional inhibition of this compound are not publicly available, its classification as an α7 nAChR antagonist suggests it will competitively or non-competitively inhibit the binding of the endogenous agonist, acetylcholine, and other agonists.
Compound Details:
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
| Molecular Formula | C₂₀H₂₂N₄O₂ |
| Molecular Weight | 350.4 g/mol |
| Target | α7 nicotinic acetylcholine receptor (α7 nAChR) |
| Activity | Antagonist |
Biological Target: The α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a homopentameric ligand-gated ion channel with a high permeability to calcium ions (Ca²⁺).[1] Its activation by acetylcholine or other agonists leads to a rapid influx of cations, primarily Ca²⁺, which triggers a cascade of downstream signaling events.[2] These receptors are implicated in a variety of physiological processes, including:
-
Cognition and Memory: α7 nAChRs are highly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex.[3]
-
Inflammation: The receptor is a key component of the "cholinergic anti-inflammatory pathway," where its activation can suppress the production of pro-inflammatory cytokines.[4]
-
Neuronal Survival: Activation of α7 nAChRs has been shown to promote neuronal survival through the activation of pro-survival signaling pathways.[2]
Given this compound's role as an antagonist, it is expected to inhibit these α7 nAChR-mediated functions.
Quantitative Biological Activity Data
Disclaimer: Specific quantitative biological activity data for this compound, such as IC50, EC50, and Ki values, are not currently available in the public domain. The following tables present example data that would be generated through the experimental protocols outlined in this guide to characterize the potency and efficacy of an α7 nAChR antagonist like this compound.
Table 1: Radioligand Binding Affinity for α7 nAChR This table illustrates the expected format for data on the binding affinity of this compound to the α7 nAChR.
| Compound | Target | Radioligand | Kᵢ (nM) [± SEM] |
| This compound | Human α7 nAChR | [¹²⁵I]α-bungarotoxin | Data not available |
| This compound | Rat α7 nAChR | [³H]Methyllycaconitine | Data not available |
Table 2: In Vitro Functional Antagonism of α7 nAChR This table illustrates the expected format for data on the functional inhibition of α7 nAChR by this compound in response to an agonist.
| Assay Type | Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) [± SEM] |
| Electrophysiology (Patch Clamp) | GH4C1 cells expressing rat α7 nAChR | Acetylcholine (1 mM) | Data not available |
| Calcium Flux Assay (FLIPR) | SH-EP1 cells expressing human α7 nAChR | Choline (10 mM) | Data not available |
Signaling Pathways Modulated by this compound
As an antagonist of the α7 nAChR, this compound is predicted to inhibit the downstream signaling cascades typically initiated by receptor activation.
Inhibition of Calcium-Mediated Signaling
The primary mechanism of α7 nAChR signaling is the influx of Ca²⁺. This compound, by blocking the channel, will prevent this influx and the subsequent activation of calcium-dependent enzymes and transcription factors.
Modulation of Pro-Survival and Proliferative Pathways
Activation of α7 nAChR is known to stimulate pro-survival pathways such as PI3K/Akt and ERK/CREB. By blocking the receptor, this compound is expected to inhibit the phosphorylation and activation of these key signaling molecules.
Anti-Inflammatory Pathway Modulation
The cholinergic anti-inflammatory pathway is mediated by α7 nAChR on immune cells, leading to the inhibition of NF-κB and subsequent reduction in pro-inflammatory cytokine production. This compound's antagonism of α7 nAChR would be expected to disinhibit this pathway, potentially leading to a pro-inflammatory effect in certain contexts.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the biological activity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR.
Materials:
-
Cell membranes from a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).
-
Radioligand: [¹²⁵I]α-bungarotoxin or [³H]Methyllycaconitine (MLA).
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA).
-
Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 50 mM Tris-Cl, 0.1% BSA, pH 7.4).
-
This compound stock solution in DMSO.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and either this compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Kᵢ value using appropriate pharmacological software (e.g., Prism).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional antagonism (IC₅₀) of this compound on α7 nAChR-mediated ion currents.
Materials:
-
A cell line stably expressing the rat or human α7 nAChR (e.g., GH4C1-rα7).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (e.g., containing in mM: 135 KCl, 5 HEPES, 1 MgCl₂, 2 CaCl₂, 30 D-glucose, pH 7.3).
-
External solution (e.g., HBSS).
-
Agonist solution (e.g., 1 mM Acetylcholine in external solution).
-
This compound stock solution in DMSO, diluted to various concentrations in external solution.
Procedure:
-
Culture cells on coverslips suitable for patch-clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a brief pulse of the agonist solution to elicit an inward current mediated by α7 nAChR activation.
-
After a washout period, pre-apply a specific concentration of this compound for a set duration, followed by co-application of this compound and the agonist.
-
Record the peak current amplitude in the presence of this compound.
-
Repeat steps 4-6 for a range of this compound concentrations.
-
Normalize the current amplitudes to the control response (agonist alone) and plot the concentration-response curve to determine the IC₅₀ value.
Calcium Flux Assay
Objective: To measure the inhibition of agonist-induced intracellular calcium increase by this compound.
Materials:
-
A cell line expressing the α7 nAChR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
-
Assay buffer (e.g., HHBS).
-
Agonist solution (e.g., 10 mM Choline).
-
This compound stock solution and serial dilutions.
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Plate cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation.
-
During the incubation, prepare a plate with serial dilutions of this compound and another plate with the agonist solution.
-
Place the cell plate in the fluorescence reader.
-
Initiate the assay, which involves adding the this compound solutions to the cells and incubating for a defined period, followed by the injection of the agonist.
-
Measure the fluorescence intensity over time, before and after agonist addition.
-
The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Determine the IC₅₀ of this compound by analyzing the inhibition of the agonist-induced calcium response at different concentrations.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on the cholinergic anti-inflammatory pathway by measuring NF-κB activation.
Materials:
-
A macrophage cell line (e.g., RAW 264.7) transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
α7 nAChR agonist (e.g., Choline).
-
This compound stock solution and dilutions.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Add the α7 nAChR agonist to the wells.
-
After a short incubation, stimulate the cells with LPS.
-
Incubate the cells for a period sufficient to allow for NF-κB activation and luciferase expression (e.g., 6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Analyze the data to determine if this compound can reverse the agonist-induced suppression of NF-κB activation.
Conclusion
This compound is a promising compound for the modulation of the α7 nicotinic acetylcholine receptor. As an antagonist, it holds the potential to impact a wide range of physiological processes, from cognition to inflammation. While specific quantitative data on its biological activity are not yet in the public domain, this guide provides the foundational knowledge and experimental framework necessary for its comprehensive characterization. Further research into the precise binding kinetics, functional effects, and in vivo efficacy of this compound will be crucial in elucidating its full therapeutic potential.
References
- 1. bu.edu [bu.edu]
- 2. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. abcam.co.jp [abcam.co.jp]
The Discovery and History of R-spondins: A Technical Guide to a Core Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The R-spondin (Rspo) family of secreted proteins has emerged as a critical regulator of the Wnt signaling pathway, playing essential roles in embryonic development, adult stem cell maintenance, and tissue regeneration. Their ability to potently sensitize cells to Wnt ligands has made them a focal point of research in regenerative medicine and oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core signaling mechanisms of the R-spondin family, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Milestones
The journey of R-spondin research began in the early 2000s with the independent discovery of its family members. The name "R-spondin" was coined from "roof plate-specific spondin," reflecting the initial observation of Rspo1 expression in the roof plate of the developing neural tube in mice.
A timeline of key discoveries has shaped our understanding of R-spondin biology:
-
2002: The first member of the family, now known as R-spondin 3 (RSPO3) , was identified in a human fetal brain cDNA library and initially named hPWTSR[1].
-
2004: R-spondin 1 (RSPO1) was described, with its expression noted in the roof plate of the murine neural tube. Also in this year, R-spondin 2 (RSPO2) was identified in Xenopus as a potent activator of the canonical Wnt/β-catenin signaling pathway, establishing the functional link between R-spondins and Wnt signaling[1][2].
-
2006-2008: Several studies confirmed that all four R-spondin family members can activate Wnt/β-catenin signaling and are involved in various developmental processes. Mutations in RSPO4 were linked to anonychia (absence of nails), and mutations in RSPO1 were associated with XX sex reversal, palmoplantar hyperkeratosis, and a predisposition to squamous cell carcinoma.
-
2011: A major breakthrough occurred with the identification of the Leucine-rich repeat-containing G-protein-coupled receptors LGR4, LGR5, and LGR6 as the bona fide receptors for R-spondins. This discovery provided a crucial mechanistic link for how R-spondins potentiate Wnt signaling.
-
2012: The transmembrane E3 ubiquitin ligases ZNRF3 and RNF43 were identified as negative regulators of Wnt signaling that are targeted by R-spondins. It was shown that R-spondins, in complex with LGRs, induce the clearance of ZNRF3/RNF43 from the cell surface, leading to increased levels of Wnt receptors.
The R-spondin Family of Proteins
The mammalian R-spondin family consists of four secreted proteins, RSPO1, RSPO2, RSPO3, and RSPO4. They share approximately 40-60% amino acid sequence identity and a conserved domain structure.
-
Signal Peptide: Directs the protein for secretion.
-
Two Furin-like Cysteine-Rich Domains (FU1 and FU2): These domains are essential for the potentiation of Wnt signaling. The FU1 domain primarily interacts with ZNRF3/RNF43, while the FU2 domain binds to the LGR receptors.
-
Thrombospondin Type 1 Repeat (TSR) Domain: This domain is involved in binding to heparan sulfate proteoglycans on the cell surface, which can enhance R-spondin activity.
-
Basic C-terminal Region: A positively charged tail of varying length.
Core Signaling Mechanism
R-spondins function as potent sensitizers of the canonical Wnt/β-catenin signaling pathway. They achieve this not by acting as direct Wnt agonists, but by inhibiting the activity of two key negative regulators, the E3 ubiquitin ligases ZNRF3 and its homolog RNF43.
In the absence of R-spondin, ZNRF3 and RNF43 are present on the cell surface where they ubiquitinate the Wnt receptors, Frizzled (FZD) and LRP5/6, targeting them for degradation. This reduces the number of available Wnt receptors on the cell surface, thereby dampening the cellular response to Wnt ligands.
Upon the introduction of R-spondin, a ternary complex is formed on the cell surface. R-spondin acts as a bridge, with its FU1 domain binding to the extracellular domain of ZNRF3 or RNF43, and its FU2 domain binding to the extracellular domain of LGR4, LGR5, or LGR6. This complex formation leads to the internalization and degradation of ZNRF3/RNF43. The clearance of these E3 ligases from the cell surface prevents the degradation of FZD and LRP5/6 receptors, leading to their accumulation and a heightened sensitivity of the cell to Wnt ligands.
Interestingly, some studies have suggested that RSPO2 and RSPO3 can potentiate Wnt signaling in an LGR-independent manner, a process that is enhanced by their interaction with heparan sulfate proteoglycans.
Signaling Pathway Diagram
Quantitative Data on Protein Interactions
The potentiation of Wnt signaling by R-spondins is underpinned by their specific binding to LGR receptors and ZNRF3/RNF43. The binding affinities vary among the four R-spondin family members.
| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |
| RSPO1 | LGR4 | ~1.5 nM | Surface Plasmon Resonance | |
| RSPO1 | LGR5 | ~0.4 nM | Surface Plasmon Resonance | |
| RSPO1 | ZNRF3 | ~0.8 µM | Surface Plasmon Resonance | |
| RSPO2 | LGR4 | High Affinity (nanomolar) | Cell-based binding assay | |
| RSPO2 | ZNRF3 | Nanomolar affinity | Cell-based Wnt reporter assay | |
| RSPO3 | LGR4 | High Affinity (nanomolar) | Cell-based binding assay | |
| RSPO3 | ZNRF3 | Nanomolar affinity | Cell-based Wnt reporter assay | |
| RSPO4 | LGR4 | High Affinity (nanomolar) | Cell-based binding assay | |
| RSPO4 | ZNRF3 | Micromolar affinity | Cell-based Wnt reporter assay | |
| RSPO4 (peptibody) | LGR4 | 0.5 nM | Saturation binding analysis | |
| RSPO4 (peptibody) | LGR5 | 0.7 nM | Saturation binding analysis | |
| RSPO4 (peptibody) | LGR6 | 0.8 nM | Saturation binding analysis |
Key Experimental Protocols
TCF/LEF Luciferase Reporter Assay for Wnt Signaling
This assay is a standard method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: HEK293T cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the firefly luciferase gene.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Co-transfect the cells with the pTOP-FLASH (TCF/LEF reporter) and a Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of Wnt3a-conditioned medium and/or purified R-spondin proteins.
-
Include appropriate controls: untreated cells, cells treated with Wnt3a alone, and cells treated with R-spondin alone.
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction over the untreated control.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate R-spondin-LGR Interaction
Principle: Co-IP is used to demonstrate the physical interaction between R-spondin and its LGR receptor in a cellular context. An antibody against a tagged version of the LGR receptor is used to pull down the receptor and any interacting proteins, which are then detected by Western blotting.
Methodology:
-
Cell Culture and Transfection:
-
Transfect HEK293T cells with a plasmid encoding a tagged LGR receptor (e.g., HA-LGR4).
-
-
Cell Lysis:
-
48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-tag antibody (e.g., anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the LGR receptor tag and R-spondin.
-
Intestinal Organoid Culture with R-spondin
Principle: Intestinal organoids are three-dimensional structures grown in vitro that recapitulate the architecture and function of the intestinal epithelium. Their growth and maintenance are critically dependent on the presence of R-spondin in the culture medium.
Methodology:
-
Crypt Isolation:
-
Isolate intestinal crypts from the small intestine of a mouse by incubation in a chelating buffer (e.g., EDTA) followed by mechanical dissociation.
-
-
Embedding in Matrigel:
-
Resuspend the isolated crypts in Matrigel on ice.
-
-
Plating and Culture:
-
Plate droplets of the Matrigel-crypt suspension into a pre-warmed 24-well plate and allow the Matrigel to solidify at 37°C.
-
Overlay the Matrigel with a complete culture medium containing essential growth factors, including EGF, Noggin, and a high concentration of R-spondin1 (typically 500 ng/mL to 1 µg/mL).
-
-
Maintenance:
-
Replace the culture medium every 2-3 days.
-
Organoids can be passaged every 7-10 days by disrupting the Matrigel, mechanically dissociating the organoids, and re-plating them in fresh Matrigel and medium.
-
Experimental Workflow Diagram
Conclusion
The discovery of the R-spondin family and the elucidation of their signaling mechanism through LGR receptors and ZNRF3/RNF43 have profoundly advanced our understanding of Wnt signaling regulation. This knowledge has opened new avenues for therapeutic intervention in a wide range of diseases, from degenerative conditions to cancer. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of the R-spondin pathway.
References
- 1. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction with both ZNRF3 and LGR4 is required for the signalling activity of R-spondin - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of R-spondins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-spondins (R-Spo) are a family of four secreted proteins (R-Spo1-4) that have emerged as critical regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] By acting as potent agonists, they play a crucial role in embryonic development, stem cell proliferation, and tissue homeostasis.[2][3] Their ability to amplify Wnt signaling makes the R-spondin pathway a compelling area of investigation for therapeutic intervention in a range of diseases, including cancer and degenerative disorders. This technical guide provides an in-depth overview of the core components of the R-spondin signaling network, highlighting key potential therapeutic targets and providing detailed experimental protocols for their investigation.
The Core Signaling Axis: R-spondin, LGR4/5/6, and ZNRF3/RNF43
The primary mechanism by which R-spondins potentiate Wnt signaling involves a tripartite interaction with the Leucine-rich repeat-containing G-protein-coupled receptors 4, 5, and 6 (LGR4/5/6) and the transmembrane E3 ubiquitin ligases ZNRF3 and its homolog RNF43.[4]
In the absence of R-spondins, ZNRF3 and RNF43 actively ubiquitinate the Wnt receptors, Frizzled (FZD) and LRP5/6, targeting them for degradation. This process dampens the cellular response to Wnt ligands. R-spondins intervene by forming a bridge between the LGR receptors and the E3 ligases. This interaction sequesters ZNRF3/RNF43, leading to their clearance from the cell surface and thereby stabilizing the Wnt receptor complex. The increased abundance of FZD and LRP5/6 receptors on the cell surface sensitizes the cell to Wnt stimulation, resulting in a robust activation of the β-catenin-dependent signaling cascade.
Therapeutic Targeting Strategies
The intricate molecular interactions within the R-spondin signaling pathway offer several avenues for therapeutic intervention. Both agonists and antagonists of this pathway are being explored for their potential in regenerative medicine and oncology, respectively.
-
R-spondin Agonists: Enhancing R-spondin signaling can promote tissue regeneration by stimulating adult stem cell proliferation. This has potential applications in conditions such as inflammatory bowel disease, short bowel syndrome, and in recovery from chemotherapy-induced intestinal damage. Recombinant R-spondin proteins or R-spondin mimetics are being investigated for these purposes.
-
R-spondin Antagonists: In certain cancers, overexpression of R-spondins or mutations in the RNF43/ZNRF3 genes can lead to uncontrolled Wnt pathway activation and tumor growth. Therapeutic strategies aimed at inhibiting R-spondin function include monoclonal antibodies that block the interaction of R-spondins with their receptors and engineered proteins that act as decoys.
Quantitative Data on Molecular Interactions
The affinities of R-spondins for their binding partners are critical determinants of their biological activity. The following tables summarize key quantitative data from the literature.
| Interaction | R-spondin Family Member | Binding Partner | Affinity (IC50/Kd) | Reference |
| R-Spo - LGR Binding | R-Spo1 | LGR4 | ~10 nM | |
| R-Spo1 | LGR5 | ~3 nM | ||
| R-Spo2 | LGR4 | ~5 nM | ||
| R-Spo2 | LGR5 | ~1 nM | ||
| R-Spo3 | LGR4 | ~1 µM | ||
| R-Spo3 | LGR5 | ~0.5 nM | ||
| R-Spo4 | LGR4 | ~2 µM | ||
| R-Spo4 | LGR5 | ~1 nM | ||
| R-Spo - E3 Ligase Binding | R-Spo2 | ZNRF3 | Nanomolar range | |
| R-Spo3 | ZNRF3 | Nanomolar range | ||
| R-Spo1 | ZNRF3 | Micromolar range | ||
| R-Spo4 | ZNRF3 | Micromolar range |
| Compound/Molecule | Assay | Cell Line | EC50/IC50 | Reference |
| R-Spo1 | Wnt Signaling Potentiation (EC50) | HEK293T | ~0.4 nM | |
| R-Spo3 | Wnt Signaling Potentiation (EC50) | HEK293T | ~0.4 nM | |
| RW Peptide (RSPO2 TSP1-derived) | RSPO2-BMPR1A Binding Inhibition (IC50) | In vitro | ~40 µM | |
| FcF2-MMAE (RSPO1-based ADC) | Cytotoxicity (IC50) | OVCAR8/LGR5 | ~1 nM |
Experimental Protocols
TOPFlash Wnt Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Recombinant R-spondin protein or antagonist
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing the desired concentrations of Wnt3a conditioned medium and the R-spondin agonist or antagonist to be tested.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay system's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Intestinal Organoid Culture with R-spondin
This protocol describes the establishment and maintenance of murine intestinal organoids, which are dependent on R-spondin for growth.
Materials:
-
Mouse small intestine or colon
-
Matrigel
-
Advanced DMEM/F12 medium
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Recombinant mouse EGF
-
Recombinant mouse Noggin
-
Recombinant mouse R-spondin1
-
Y-27632 (ROCK inhibitor)
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture plates
Protocol:
-
Crypt Isolation:
-
Harvest the small intestine or colon from a mouse and flush with cold PBS.
-
Cut the tissue into small pieces and wash repeatedly with cold PBS.
-
Incubate the tissue fragments in a chelating buffer (e.g., EDTA) on ice to release the crypts.
-
Collect the crypt-containing fractions and centrifuge to pellet the crypts.
-
-
Organoid Seeding:
-
Resuspend the isolated crypts in Matrigel on ice.
-
Plate droplets of the crypt-Matrigel suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 10-15 minutes.
-
-
Organoid Culture:
-
Overlay the Matrigel domes with complete organoid culture medium containing EGF, Noggin, and R-spondin1.
-
For the initial plating, supplement the medium with Y-27632 to prevent anoikis.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
Mechanically disrupt the Matrigel and collect the organoids.
-
Incubate the organoids in a gentle cell dissociation reagent to break them into smaller fragments.
-
Wash and re-plate the fragments in fresh Matrigel as described in step 2.
-
Visualizing the Pathway and Experimental Logic
To better understand the complex interactions within the R-spondin signaling pathway and the logic of the experimental assays, the following diagrams have been generated using the DOT language.
Caption: R-spondin Signaling Pathway.
Caption: TOPFlash Assay Workflow.
Caption: Intestinal Organoid Culture Workflow.
Conclusion
The R-spondin signaling pathway presents a rich landscape of potential therapeutic targets. Its dual role in promoting tissue regeneration and driving oncogenesis underscores the importance of developing both agonists and antagonists with high specificity and potency. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to further unravel the complexities of this pathway and translate these findings into novel therapeutic strategies. The continued investigation into the structural and functional intricacies of R-spondin-mediated signaling will undoubtedly pave the way for innovative treatments for a variety of human diseases.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. jcancer.org [jcancer.org]
- 3. Control of Wnt Receptor Turnover by R-spondin-ZNRF3/RNF43 Signaling Module and Its Dysregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Colonic Organoid Culture System and Downstream Assay Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the R-spondin (RSPO) Family of Wnt Signaling Potentiators
A Note on Nomenclature: The initial query for "R-Psop" identified a specific small molecule, 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, for which there is limited publicly available biological data. However, the request for an in-depth technical guide on signaling pathways, experimental protocols, and quantitative data strongly aligns with the extensive research on the R-spondin (RSPO) family of proteins , potent modulators of Wnt signaling. This guide will therefore focus on the R-spondin family, as it is highly probable that this is the subject of interest for researchers, scientists, and drug development professionals.
R-spondin (RSPO) Family: IUPAC Name and Synonyms
The R-spondin family consists of four secreted glycoproteins (RSPO1-4) that are not defined by a single IUPAC name but rather by their protein nomenclature.[1][2][3] The formal name, R-spondin, is derived from "roof plate-specific spondin," reflecting the initial discovery of Rspo1 expression in the roof plate of the neural tube in developing embryos.[1][4]
| Member | Recommended Name | Alternative Names & Synonyms | Gene Name (Human) |
| RSPO1 | R-spondin-1 | Roof plate-specific spondin-1, hRspo1, CRISTIN3 | RSPO1 |
| RSPO2 | R-spondin-2 | Roof plate-specific spondin-2, hRspo2 | RSPO2 |
| RSPO3 | R-spondin-3 | Roof plate-specific spondin-3, hRspo3, PWTSR | RSPO3 |
| RSPO4 | R-spondin-4 | Roof plate-specific spondin-4, hRspo4 | RSPO4 |
Core Function: Potentiation of Wnt Signaling
R-spondins are not canonical Wnt ligands themselves but act as potent sensitizers or amplifiers of the Wnt/β-catenin signaling pathway. Their primary mechanism involves enhancing the cell-surface availability of Wnt receptors.
Mechanism of Action
The canonical Wnt signaling pathway is negatively regulated by the transmembrane E3 ubiquitin ligases ZNRF3 (zinc and ring finger 3) and its homolog RNF43 (ring finger 43). These ligases ubiquitinate the Wnt receptors, Frizzled (FZD) and LRP5/6, targeting them for endocytosis and degradation.
R-spondins counteract this negative regulation by binding to their cognate receptors, the leucine-rich repeat-containing G-protein-coupled receptors LGR4, LGR5, and LGR6. This binding facilitates the formation of a ternary complex between RSPO, LGR, and ZNRF3/RNF43. The formation of this complex leads to the clearance of ZNRF3/RNF43 from the cell membrane, thereby preventing the degradation of FZD and LRP5/6 receptors. The resulting increase in Wnt receptor density on the cell surface makes the cell more sensitive to ambient Wnt ligands, leading to a more robust downstream signaling cascade and β-catenin stabilization.
Quantitative Data
The activity of R-spondin proteins is often quantified by their half-maximal effective concentration (EC50) in Wnt reporter assays, such as the TOPFlash assay. These values can vary depending on the cell line, the specific R-spondin family member, and the presence or absence of LGR receptors.
| R-spondin | Cell Type | Assay | EC50 (nM) | Condition | Reference |
| RSPO3 | HAP1 WT | TOPFlash | ~1 | Wild-Type LGR expression | |
| RSPO3 | HAP1 LGR4/5/6 KO | TOPFlash | ~16 | LGR Knockout | |
| RSPO1 | HAP1 WT | TOPFlash | ~0.4 | Wild-Type LGR expression | |
| RSPO1 | HAP1 LGR4/5/6 KO | TOPFlash | >160 (No activity) | LGR Knockout | |
| RSPO2 | HEK293 LGR4 KO | TOPFlash | ~10-fold increase vs WT | LGR4 Knockout |
Note: EC50 values are approximate and derived from graphical data in the cited literature. They serve as a comparative measure of potency.
Key Experimental Protocols
TOPFlash Wnt/β-catenin Reporter Assay
This is the standard method for quantifying the activity of the canonical Wnt pathway.
Objective: To measure the ability of R-spondins to potentiate Wnt-induced transcriptional activation of a TCF/LEF-responsive luciferase reporter.
Methodology:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Transfection: After 24 hours, co-transfect the cells with the SuperTOPFlash (or TOPFlash) reporter plasmid, which contains TCF/LEF binding sites upstream of a luciferase gene, and a Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control. Use a suitable transfection reagent like Lipofectamine 2000.
-
Treatment: After another 24 hours, replace the medium with serum-free medium containing a constant, low concentration of Wnt3a (to provide a basal Wnt signal) and serial dilutions of the R-spondin protein to be tested.
-
Lysis and Measurement: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Data Analysis: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer. Normalize the TOPFlash (firefly) signal to the Renilla signal to control for transfection efficiency and cell number. The fold-change in luciferase activity relative to the Wnt3a-only control indicates the potentiation activity of the R-spondin.
Co-Immunoprecipitation (Co-IP) of LGR5 and R-spondin
Objective: To demonstrate the physical interaction between an R-spondin protein and its receptor, LGR5.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells stably expressing Myc-tagged LGR5.
-
Treatment: Incubate the cells with a purified, Fc-tagged R-spondin protein (e.g., mRSPO1-Fc).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Add protein A/G sepharose beads to the cell lysate to pull down the Fc-tagged R-spondin and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Myc antibody to detect the co-immunoprecipitated LGR5. A band corresponding to the molecular weight of LGR5 in the pulldown lane confirms the interaction.
Intestinal Organoid Culture with R-spondin
Objective: To use R-spondin as a key niche factor to support the growth and self-renewal of adult stem cells in a 3D organoid culture system.
Methodology:
-
Isolation of Intestinal Crypts: Isolate intestinal crypts from mouse or human tissue samples through a series of EDTA chelation and mechanical dissociation steps.
-
Embedding in ECM: Resuspend the isolated crypts in a basement membrane extract (BME), such as Matrigel, and plate droplets into a multi-well plate. Allow the BME to polymerize at 37°C.
-
Culture Medium: Overlay the BME domes with a complete culture medium containing essential growth factors, including EGF, Noggin, and a source of R-spondin (either as purified recombinant protein or as conditioned medium from R-spondin-expressing cells).
-
Maintenance: Replace the culture medium every 2-3 days. The crypts will grow into budding, self-organizing structures that recapitulate the in vivo intestinal epithelium.
-
Passaging: Once the organoids are large and the lumen is filled with cell debris (typically every 7-10 days), mechanically dissociate them into smaller fragments and re-plate in fresh BME to expand the culture.
References
R-Psop: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and functional characteristics of R-Psop, a compound of interest in neuropharmacology. This document outlines its chemical properties, putative mechanism of action, and detailed experimental protocols for its characterization.
Core Molecular and Physicochemical Properties
This compound, also known by its IUPAC name 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a small molecule with the chemical formula C20H22N4O2.[1] Its molecular and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H22N4O2 | PubChem[1] |
| Molecular Weight | 350.4 g/mol | PubChem[1] |
| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea | PubChem[1] |
| CAS Number | 1185189-97-2 | PubChem[1] |
Putative Mechanism of Action and Signaling Pathway
Based on the pharmacological activity of structurally similar compounds, this compound is hypothesized to act as an agonist at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory.
Upon agonist binding, the α7 nAChR undergoes a conformational change, leading to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The influx of Ca2+ into the neuron triggers a cascade of downstream signaling events. Key pathways activated by α7 nAChR stimulation include:
-
JAK2/STAT3 Pathway: The influx of calcium can lead to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and regulates the transcription of genes involved in neuroprotection and anti-inflammatory responses.
-
PI3K/Akt Pathway: The α7 nAChR can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway is crucial for promoting cell survival and synaptic plasticity.
A diagram of the putative signaling pathway for this compound is presented below.
Experimental Protocols
To characterize the interaction of this compound with the α7 nAChR, two key experiments are recommended: a competitive radioligand binding assay to determine its binding affinity and a calcium flux assay to measure its functional activity as an agonist.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR by measuring its ability to displace a known radioligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue known to express α7 nAChR (e.g., rat brain hippocampus or cell lines like SH-SY5Y) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for α7 nAChR (e.g., [¹²⁵I]α-bungarotoxin), and a range of concentrations of this compound.
-
Include control wells for total binding (no this compound) and non-specific binding (a high concentration of a known α7 nAChR ligand like nicotine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This protocol measures the functional activity of this compound as an α7 nAChR agonist by detecting changes in intracellular calcium concentration.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Culture a suitable cell line endogenously or recombinantly expressing the α7 nAChR (e.g., SH-SY5Y or HEK293 cells transfected with the α7 nAChR subunit) in 96-well black-walled, clear-bottom plates.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin measuring the fluorescence intensity over time to detect the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the change in fluorescence from baseline for each concentration of this compound.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Conclusion
This compound is a compound with the potential to modulate the α7 nicotinic acetylcholine receptor, a key target in neuroscience research. This guide provides the fundamental molecular information and detailed experimental frameworks necessary for its further investigation. The provided protocols for radioligand binding and calcium flux assays will enable researchers to elucidate the binding affinity and functional efficacy of this compound, contributing to a deeper understanding of its pharmacological profile and potential therapeutic applications.
References
In-depth Technical Guide: Preliminary In-Vitro Studies of R-Psop
Introduction
R-Psop is a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in specific oncological indications. This document outlines the foundational in-vitro research that characterizes the mechanism of action, potency, and cellular effects of this compound. The following sections provide a detailed overview of the experimental methodologies, quantitative data, and key signaling pathways involved.
Quantitative Data Summary
The in-vitro efficacy of this compound was evaluated across multiple parameters, including its inhibitory concentration, binding affinity, and impact on cell viability. The data are summarized in the tables below.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Target Pathway | IC50 (nM) |
| MCF-7 | PI3K/Akt/mTOR | 15.8 |
| A549 | PI3K/Akt/mTOR | 22.4 |
| U87-MG | PI3K/Akt/mTOR | 18.2 |
Table 2: Binding Affinity of this compound for PI3Kα
| Assay Type | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 8.9 |
| Surface Plasmon Resonance (SPR) | Kd (nM) | 12.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (MCF-7, A549, U87-MG) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: this compound was serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Cells were incubated with this compound for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 values were determined by non-linear regression analysis using GraphPad Prism.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Recombinant human PI3Kα protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl). This compound was dissolved in the same buffer.
-
ITC Measurement: The ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell was filled with the PI3Kα protein solution (10 µM), and the syringe was filled with the this compound solution (100 µM).
-
Titration: A series of 19 injections of this compound were made into the sample cell at 25°C.
-
Data Analysis: The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflows.
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: Workflow diagram for the MTT cell viability assay.
An In-depth Technical Guide on the Safety and Toxicity Profile of R-spondins
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-spondins (RSPOs) are a family of four secreted glycoproteins (RSPO1-4) that act as potent agonists of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[3][4] RSPOs enhance Wnt signaling by binding to their cognate Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4, 5, and 6.[5] This interaction leads to the inhibition of the E3 ubiquitin ligases RNF43 and ZNRF3, which are negative regulators of the Wnt pathway that promote the degradation of Wnt receptors. By neutralizing these E3 ligases, RSPOs increase the cell surface availability of Wnt receptors, thereby sensitizing cells to Wnt ligands and amplifying the downstream signal.
Given their potent mitogenic and regenerative capabilities, R-spondins and their mimetics are being explored for various therapeutic applications, including tissue repair and regenerative medicine. For instance, RSPO1 has been shown to protect against chemotherapy-induced intestinal damage and promote mucosal healing. However, the very mechanism that makes them therapeutically promising—the potentiation of Wnt/β-catenin signaling—also raises significant safety concerns, primarily related to the potential for tumorigenesis, as aberrant Wnt signaling is a well-established driver of various cancers. This guide provides a comprehensive overview of the available safety and toxicity data for R-spondins, drawing from preclinical and clinical findings to inform researchers and drug development professionals.
R-spondin Signaling Pathway
R-spondins function as critical potentiators of the canonical Wnt/β-catenin signaling cascade. In the absence of Wnt ligands, the "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The transmembrane E3 ubiquitin ligases ZNRF3 and RNF43 further suppress the pathway by promoting the turnover of Frizzled (FZD) receptors and their co-receptor LRP5/6.
The binding of a Wnt ligand to an FZD-LRP5/6 receptor complex initiates the signaling cascade. R-spondins significantly amplify this signal. RSPO proteins bind to LGR4/5/6 receptors, and this RSPO-LGR complex then sequesters ZNRF3/RNF43, leading to their clearance from the membrane. This action stabilizes the FZD-LRP5/6 receptors on the cell surface, making the cell more responsive to Wnt ligands. The stabilized Wnt-FZD-LRP5/6 complex recruits the destruction complex to the plasma membrane, inhibiting its activity. Consequently, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, many of which are involved in cell proliferation and survival.
Preclinical Safety and Toxicity
Preclinical evaluation of R-spondin safety involves a combination of in vitro and in vivo studies designed to identify potential toxicities before human trials.
In Vitro Studies
In vitro assays are crucial for the early identification of potential genotoxicity and cytotoxicity.
-
Cytotoxicity Assays: These assays measure the concentration at which a substance becomes toxic to cells. A common method is the Neutral Red Uptake Assay, where viable cells take up the neutral red dye into their lysosomes. Human cell lines relevant to the intended therapeutic area (e.g., intestinal epithelial cells, hepatocytes) are cultured and exposed to increasing concentrations of the R-spondin protein. Cell viability is then quantified spectrophotometrically by measuring the amount of dye retained by the cells. Another method involves measuring the reduction of MTT dye by viable cells.
-
Genotoxicity Assays: These assays are designed to detect direct or indirect DNA damage. The in vitro micronucleus assay is a standard test where cells are treated with the test compound and then examined for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. High-throughput assays using flow cytometry can provide a more quantitative analysis of genotoxic events.
While specific, publicly available quantitative data from standardized toxicity screens of R-spondins are limited, the primary concern revolves around their mechanism of action.
| Assay Type | Endpoint | Expected R-spondin Profile | Rationale & Concerns |
| Cytotoxicity | IC50 / Cell Viability | Generally low direct cytotoxicity. | RSPOs are mitogens, not cytotoxic agents. They promote cell proliferation rather than cell death. Toxicity may arise from off-target effects at very high concentrations. |
| Genotoxicity | DNA Damage, Mutagenicity | Unlikely to be directly genotoxic. | RSPOs are extracellular signaling proteins and are not expected to directly interact with DNA. However, sustained hyperproliferation induced by RSPOs could indirectly increase the risk of spontaneous mutations. |
| Tumorigenicity | Cell Transformation | Potential for promoting transformation. | In cells with pre-existing mutations in tumor suppressor genes (e.g., APC), RSPOs could act as tumor promoters by amplifying the oncogenic Wnt signal. |
In Vivo Studies
In vivo toxicology studies are essential to understand the systemic effects of R-spondins, determine safe dosage ranges, and identify potential target organs for toxicity. These studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., non-human primate) species.
-
Dose Range-Finding Studies: Short-term studies (e.g., 7-14 days) are conducted to identify a range of doses, from a no-observed-adverse-effect-level (NOAEL) to a toxic dose, to inform the design of longer-term studies.
-
Repeated Dose Toxicity Studies: These studies involve daily administration of the test article for extended periods (e.g., 28 days to 6 months) to evaluate the potential for cumulative toxicity. Animals are monitored for clinical signs of toxicity, and at the end of the study, blood and tissues are collected for comprehensive analysis.
-
Endpoints Evaluated:
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Regular measurements to detect signs of systemic toxicity.
-
Clinical Pathology: Hematology and blood chemistry analyses to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Histopathology: Microscopic examination of a full range of organs and tissues to identify any treatment-related changes, such as hyperplasia, inflammation, or degeneration.
-
In vivo studies have highlighted the potent, on-target pharmacological effects of R-spondins, which can become toxicities at higher doses or with prolonged exposure.
| Study Type | Key Findings | Potential Toxicities |
| Rodent Studies | Administration of RSPO1 in mice leads to significant hyperplasia of the gastrointestinal and oral mucosa. It induces increased basal layer cellularity, thickened mucosa, and elevated epithelial cell proliferation. | Gastrointestinal Hyperplasia: The most prominent finding is excessive proliferation of the intestinal epithelium, which could lead to malabsorption, diarrhea, or an increased risk of neoplastic transformation over time. |
| Non-Human Primate Studies | Data is less available in the public domain, but effects are expected to be similar to rodents, focusing on tissues with high rates of Wnt-dependent self-renewal. | Systemic Effects: Potential for effects on other Wnt-regulated tissues, such as bone (effects on bone density) and hematopoietic stem cells. |
| Carcinogenicity Studies | Long-term studies are critical. While RSPO administration did not increase intestinal tumorigenesis in ApcMin/+ mice (a model with a pre-existing Wnt pathway mutation), the concern remains. The context of RSPO expression is critical; in some models, RSPO3 has been identified as a driver of breast cancer. | Tumor Promotion: The primary long-term risk is the potential to promote the growth of pre-existing neoplastic lesions or to drive tumorigenesis in tissues with a high mutational burden. |
Clinical Safety
Clinical trials involving agents that modulate the Wnt/RSPO pathway provide the most relevant safety data for humans. One such agent is RXC004, a porcupine inhibitor that blocks Wnt ligand secretion. While this is an antagonist approach, the clinical trials for this compound in patients with RNF43 or RSPO-aberrated cancers can inform on the safety of modulating this pathway.
A Phase 1 study of RXC004 in patients with advanced solid tumors found that it was safe and tolerated at doses up to 2mg once daily. A subsequent Phase 2 study (PORCUPINE, NCT04907539) is evaluating the efficacy and safety of RXC004 as a monotherapy and in combination with nivolumab in patients with RSPO-aberrated colorectal cancer.
| Trial Identifier | Phase | Intervention | Key Safety Information | Adverse Events of Concern |
| NCT03447470 | Phase 1 | RXC004 (Wnt Inhibitor) | Safe and tolerated at doses up to 2mg QD. | On-target effects related to inhibition of Wnt signaling in homeostatic tissues (e.g., bone fractures, gastrointestinal disturbances). |
| NCT04907539 (PORCUPINE) | Phase 2 | RXC004 +/- Nivolumab | Study is ongoing; safety is a secondary endpoint. Exclusion criteria include patients at high risk of bone fractures, highlighting a key concern with Wnt pathway modulation. | Bone-related adverse events, gastrointestinal toxicity. |
Potential Risks and Mitigation Strategies
The primary safety concern for R-spondin-based therapies is the risk of oncogenesis due to potentiation of Wnt/β-catenin signaling.
-
Risk of Tumor Promotion: In individuals with pre-existing, undiagnosed neoplastic lesions that are dependent on or sensitive to Wnt signaling, systemic administration of an RSPO agonist could accelerate tumor growth. This is a significant concern for indications requiring chronic administration.
-
Risk of De Novo Tumorigenesis: While less likely to be a direct initiator, long-term hyper-stimulation of cell proliferation in tissues like the gut could increase the probability of acquiring oncogenic mutations.
-
On-Target Toxicity: Hyperplasia of normal Wnt-dependent tissues (e.g., intestine) could lead to dose-limiting toxicities such as diarrhea and malabsorption.
Mitigation Strategies:
-
Targeted Delivery: One of the most promising strategies is to engineer tissue-targeted R-spondin mimetics. By fusing an RSPO-like molecule to an antibody or ligand that binds to a tissue-specific receptor (e.g., ASGR1 for hepatocytes), the Wnt-potentiating activity can be restricted to the desired organ, minimizing systemic exposure and the risk of intestinal hyperplasia or effects on other tissues.
-
Careful Patient Selection: For therapeutic indications, patients should be carefully screened for pre-existing cancers, particularly those known to be driven by Wnt signaling (e.g., colorectal cancer).
-
Optimizing the Therapeutic Window: Dosing regimens must be carefully designed to achieve the desired therapeutic effect while remaining below the threshold that causes significant on-target toxicities or unacceptable hyperproliferation. This involves defining a clear therapeutic window through meticulous dose-escalation studies.
-
Intermittent Dosing: Instead of continuous administration, intermittent dosing schedules could allow for periods of tissue regeneration followed by a return to homeostasis, potentially reducing the risk of sustained hyperproliferation.
Conclusion
The R-spondin family of proteins holds considerable therapeutic promise due to its potent ability to amplify Wnt/β-catenin signaling and promote tissue regeneration. However, this mechanism of action is inextricably linked to its primary safety concern: the potential for on-target toxicity (hyperplasia) and the risk of promoting tumorigenesis. Preclinical data consistently demonstrate potent mitogenic effects in Wnt-dependent tissues, particularly the gastrointestinal tract. The key to unlocking the therapeutic potential of R-spondins lies in developing strategies to mitigate these risks. Tissue-targeted delivery, careful patient selection, and optimized dosing schedules are critical approaches that will be necessary to harness the regenerative power of R-spondins while ensuring an acceptable safety profile for clinical applications. Continued research and carefully designed clinical trials will be essential to fully define the safety and toxicity profile of this powerful class of signaling proteins.
References
- 1. R-spondin family biology and emerging linkages to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. R-Spondin1 protects mice from chemotherapy or radiation-induced oral mucositis through the canonical Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-spondin 2-LGR4 system regulates growth, migration and invasion, epithelial-mesenchymal transition and stem-like properties of tongue squamous cell carcinoma via Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-spondin signaling as a pivotal regulator of tissue development and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for R-Spondin in Cell Culture
A Note on Terminology: The term "R-Psop" is not a standard designation in published cell culture literature. The following protocols are based on the extensive use of R-spondin (RSPO), a critical component for the culture of stem cells and organoids, and may be the intended subject of interest. We will also briefly discuss Psophocarpus tetragonolobus lectin (PTL), as "Psop" may be a reference to this molecule.
Introduction
R-spondins (RSPO1-4) are a family of secreted proteins that act as potent potentiators of the canonical Wnt/β-catenin signaling pathway.[1][2] While they do not initiate Wnt signaling on their own, they significantly amplify the cellular response to Wnt ligands.[2] This property has made R-spondins indispensable reagents in the field of regenerative medicine and developmental biology, particularly for the robust in vitro expansion of adult stem cells and the culture of organoids from various tissues, including intestine, liver, and lung.[1][3]
Organoid culture systems, which are three-dimensional (3D) cell cultures derived from stem cells that recapitulate the architecture and function of native tissues, are heavily reliant on the inclusion of R-spondin in the culture medium. R-spondin promotes the proliferation and self-renewal of LGR5-positive (Leucine-rich repeat-containing G-protein coupled receptor 5) stem cells, which are the foundation of many organoid types.
These application notes provide a detailed overview of the mechanism of R-spondin, protocols for its use in cell culture with a focus on intestinal organoids, and relevant quantitative data to guide experimental design.
R-Spondin Signaling Pathway
R-spondins enhance Wnt signaling by acting as antagonists to two transmembrane E3 ubiquitin ligases, ZNRF3 and RNF43. These ligases are negative regulators of the Wnt pathway, targeting the Wnt receptors Frizzled (Fzd) and LRP5/6 for degradation.
The mechanism proceeds as follows:
-
Binding to LGR and ZNRF3/RNF43: R-spondin forms a molecular bridge by binding simultaneously to a member of the LGR family of receptors (LGR4, LGR5, or LGR6) and to ZNRF3 or RNF43.
-
Internalization and Clearance: This complex formation leads to the internalization and clearance of ZNRF3/RNF43 from the cell surface.
-
Wnt Receptor Stabilization: With the removal of the E3 ligases, the turnover of Fzd and LRP5/6 receptors is reduced, leading to their accumulation on the cell surface.
-
Enhanced Wnt Signaling: The increased density of Wnt receptors makes the cell more sensitive to Wnt ligands present in the microenvironment, resulting in a more robust activation of the downstream β-catenin signaling cascade. This leads to the transcription of Wnt target genes, which are involved in stem cell maintenance and proliferation.
Figure 1. R-spondin potentiation of the Wnt/β-catenin signaling pathway.
Quantitative Data for R-Spondin in Cell Culture
The optimal concentration of R-spondin can vary depending on the cell type, the specific R-spondin protein used (RSPO1-4), and its purity and bioactivity. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific application.
| Parameter | Cell Line | Assay Type | Value (EC₅₀) | Reference |
| R-Spondin-1 Bioactivity | WNT reporter HEK-293 cell line | Luciferase Activity Assay | 36.4 ng/mL | STEMCELL Technologies Product Information |
| R-Spondin-1 Bioactivity | HEK293T cells (with Wnt-3a) | TOPflash β-Catenin/TCF Reporter | ~5-10 ng/mL | R&D Systems Application Note |
| R-Spondin-3 Bioactivity | HEK293T cells (with Wnt-3a) | TOPflash β-Catenin/TCF Reporter | ~2-5 ng/mL | R&D Systems Application Note |
Table 1: Representative Bioactivity of Recombinant R-Spondin-1 and R-Spondin-3.
| Component | Typical Concentration Range | Purpose |
| R-Spondin-1 | 100 - 500 ng/mL | Potentiates Wnt signaling to promote stem cell self-renewal. |
| Wnt-3a | 50 - 100 ng/mL | Activates the Wnt pathway, crucial for stem cell maintenance. |
| Noggin | 50 - 100 ng/mL | Inhibits the BMP signaling pathway to prevent differentiation. |
| EGF | 25 - 50 ng/mL | Epidermal Growth Factor; promotes proliferation of epithelial cells. |
| N-acetylcysteine | 1 mM | Antioxidant to reduce oxidative stress. |
| Nicotinamide | 10 mM | Inhibits sirtuins and promotes cell survival and differentiation. |
| B27 Supplement | 1X | Provides essential nutrients, vitamins, and hormones. |
| Y-27632 | 10 µM (at passaging) | Rho-kinase (ROCK) inhibitor to prevent anoikis and improve cell survival. |
Table 2: Common components and their typical concentrations in organoid culture medium (e.g., "WENR" medium for intestinal organoids). Concentrations may need optimization.
Experimental Protocol: Murine Intestinal Organoid Culture
This protocol describes the isolation of murine intestinal crypts and their subsequent culture into organoids using an R-spondin-containing medium.
Materials
-
Complete Organoid Medium (see Table 2 for components, prepare in Advanced DMEM/F12)
-
Growth Factor Reduced Matrigel
-
Chelation Buffer (e.g., 2 mM EDTA in PBS)
-
Sterile PBS, 15 mL and 50 mL conical tubes
-
Cell culture plates (24-well)
-
Standard cell culture equipment (incubator at 37°C, 5% CO₂, centrifuge, microscope)
Experimental Workflow
References
how to dissolve R-Psop for in-vivo studies
An Application Note on the Dissolution of R-Spondin for In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-spondin (RSPO) proteins are a family of secreted signaling molecules that act as potent activators of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This family, comprising four members (RSPO1-4), plays a critical role in embryonic development, stem cell proliferation, and tissue homeostasis.[2][3] Notably, R-spondin 1 (RSPO1) is widely utilized in both in-vitro and in-vivo research, particularly in the context of intestinal stem cell biology and the generation of organoids. In-vivo administration of RSPO1 in animal models has been shown to stimulate the proliferation of intestinal crypt epithelial cells and ameliorate conditions like colitis and chemotherapy-induced mucositis.
Proper dissolution and handling of lyophilized recombinant R-spondin are paramount to preserving its biological activity and ensuring reproducible experimental outcomes. This application note provides a detailed protocol for the reconstitution, storage, and preparation of R-spondin for in-vivo studies, along with a summary of its signaling mechanism.
R-Spondin Signaling Pathway
R-spondins potentiate Wnt signaling by acting on a unique set of receptors. In the absence of R-spondin, the transmembrane E3 ubiquitin ligases ZNRF3 and RNF43 target the Wnt receptors, Frizzled (Fzd) and LRP5/6, for degradation, thereby attenuating the Wnt signal. R-spondins bind to their cognate Leucine-rich repeat-containing G-protein-coupled receptors (LGR4, LGR5, LGR6) and to ZNRF3/RNF43. This binding induces the clearance of ZNRF3/RNF43 from the cell membrane, leading to the stabilization of Fzd/LRP receptors. The increased availability of these receptors on the cell surface sensitizes the cell to Wnt ligands, resulting in the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Quantitative Data Summary
The following tables summarize common reconstitution and storage conditions for recombinant R-spondin proteins based on manufacturer recommendations.
Table 1: Reconstitution Buffers and Concentrations
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Reconstitution Buffer | Sterile Phosphate-Buffered Saline (PBS) | |
| 20mM Tris, 150mM NaCl, pH 8.0 | ||
| Sterile water | ||
| Recommended Concentration | 100 - 250 µg/mL |
| Carrier Protein (Optional) | 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) | |
Table 2: Storage and Stability of R-Spondin Solutions
| Condition | Duration | Temperature | Notes | Source(s) |
|---|---|---|---|---|
| Lyophilized Powder | At least 12 months | -20°C to -80°C | As supplied by the manufacturer | |
| Reconstituted Stock (Sterile) | 1 month | 2°C to 8°C |
| Reconstituted Aliquots | 3 - 12 months | -20°C to -80°C | Avoid repeated freeze-thaw cycles | |
Experimental Protocols
This section provides detailed methodologies for the reconstitution of lyophilized R-spondin and its preparation for in-vivo administration.
Protocol 1: Reconstitution of Lyophilized R-Spondin
This protocol describes the standard procedure for reconstituting lyophilized R-spondin to create a concentrated stock solution.
Materials:
-
Vial of lyophilized recombinant R-spondin
-
Sterile, pyrogen-free reconstitution buffer (e.g., PBS or sterile water)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Benchtop microcentrifuge
Procedure:
-
Equilibrate: Allow the lyophilized R-spondin vial and the reconstitution buffer to equilibrate to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure the entire lyophilized pellet is collected at the bottom.
-
Add Buffer: Carefully open the vial and, using a sterile pipette, slowly add the recommended volume of reconstitution buffer (see Table 1) down the side of the vial to achieve the desired stock concentration (e.g., 100 µg/mL).
-
Dissolve: Recap the vial and allow it to sit at room temperature for 15-30 minutes to fully dissolve. Mix by gently pipetting up and down or by swirling the vial. Do not vortex , as this can cause foaming and protein denaturation.
-
Inspect: Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, the vial can be gently rocked at 4°C for a longer period.
-
Aliquot: For long-term storage, dispense the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments (e.g., >20 µL). This prevents degradation from multiple freeze-thaw cycles.
-
Store: Store the aliquots as recommended in Table 2. For immediate use, the stock can be kept at 2-8°C for a limited time.
Protocol 2: Preparation of R-Spondin for In-Vivo Injection
This protocol details the dilution of the reconstituted R-spondin stock solution to the final concentration required for administration in animal models.
Materials:
-
Reconstituted R-spondin stock solution (from Protocol 1)
-
Sterile, pyrogen-free vehicle (e.g., PBS) for injection
-
Sterile tubes and pipette tips
-
Syringes and appropriate needles for the chosen route of administration
Procedure:
-
Thaw: Remove a single-use aliquot of the R-spondin stock solution from the -80°C freezer and thaw it on ice.
-
Calculate Dilution: Determine the final volume and concentration of R-spondin needed for the experiment based on the animal's weight and the desired dosage. In-vivo studies have successfully used various dosing regimens, and the optimal dose should be determined empirically for each experimental model.
-
Dilute: In a sterile tube, perform the final dilution of the R-spondin stock into the sterile vehicle (e.g., PBS). Mix gently by pipetting.
-
Prepare for Injection: Draw the final R-spondin solution into a sterile syringe appropriate for the intended route of administration (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Administer: Administer the solution to the animal immediately after preparation. Ensure all procedures are performed in accordance with approved animal care and use protocols.
Quality Control
The biological activity of each new lot of reconstituted R-spondin should be verified. This is typically done using an in-vitro Wnt/β-catenin reporter assay (e.g., TOPFlash assay) in a responsive cell line like HEK293T, often in the presence of a low concentration of a Wnt ligand such as Wnt-3a. This ensures that the protein is active before committing to extensive in-vivo experiments.
Conclusion
The efficacy of in-vivo studies using R-spondin is highly dependent on the proper handling and preparation of the recombinant protein. By following these detailed protocols for reconstitution, storage, and dilution, researchers can ensure the preservation of R-spondin's biological activity, leading to more reliable and reproducible results in their investigations of Wnt-mediated biological processes.
References
Application Notes and Protocols for the Quantitative Analysis of R-Spondin (RSPO) Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
R-Spondin (RSPO) proteins are a family of secreted signaling molecules that act as potent sensitizers of the Wnt/β-catenin signaling pathway. The family consists of four members, RSPO1-4, which play crucial roles in embryonic development, stem cell regulation, and tissue homeostasis. Dysregulation of RSPO expression and function has been implicated in various diseases, including cancer.[1][2] Accurate and robust quantification of RSPO proteins is therefore essential for both basic research and the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantitative analysis of R-Spondin proteins in various biological samples using common laboratory techniques. The methods described include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
I. Quantitative Data Presentation
The following tables summarize publicly available data on R-Spondin expression levels in different biological contexts. These values can serve as a reference for experimental design and data interpretation.
Table 1: R-Spondin mRNA Expression in Cancer vs. Normal Tissues [3][4]
| R-Spondin | Cancer Type | Expression Change vs. Normal | Fold Change |
| RSPO1 | Lung Cancer | Significantly Lower | ~2-fold decrease |
| RSPO2 | Lung Cancer | Significantly Lower | ~4-fold decrease |
| RSPO3 | Lung Cancer | Significantly Lower | ~8-fold decrease |
| RSPO2 | Breast Cancer | Overexpressed | - |
| RSPO4 | Breast Cancer | Overexpressed | - |
Data derived from the ONCOMINE database and the Broad Institute Cancer Cell Line Encyclopedia. The fold change indicates the difference in mRNA expression between normal and cancerous tissues.[3]
Table 2: R-Spondin Protein Concentrations in Biological Samples
| R-Spondin | Sample Type | Concentration Range | Method | Reference |
| RSPO1 | Human Serum (Non-obese) | Positively correlated with BMI | ELISA | |
| RSPO1 | Human Serum (Obese) | Positively correlated with BMI, Fasting C-peptide, Apo-lipoprotein B, ALT | ELISA | |
| RSPO1 | Ovarian Cancer Cell Lines | Upregulated transcript and protein levels compared to normal counterparts | Not Specified | |
| RSPO1 | Organoid Culture Media | 10 - 1000 ng/mL | ELISA | |
| RSPO1 | Organoid Culture Media | Minimum effective concentration of 5 nM | Bioassay |
This table provides examples of reported R-Spondin concentrations. Actual concentrations can vary significantly depending on the specific sample, experimental conditions, and quantification method.
II. R-Spondin Signaling Pathway
R-Spondins potentiate Wnt signaling by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4-6 and the E3 ubiquitin ligases RNF43/ZNRF3. This interaction leads to the clearance of RNF43/ZNRF3 from the cell surface, preventing the degradation of Wnt receptors (Frizzled and LRP5/6) and thereby enhancing the Wnt signal.
Caption: R-Spondin augments Wnt signaling by inhibiting RNF43/ZNRF3-mediated degradation of Wnt receptors.
III. Experimental Protocols
A. Quantification of R-Spondin by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for the quantification of proteins in various biological fluids. The following protocol is a general guideline for a sandwich ELISA. Specific details may vary depending on the commercial kit used.
1. Materials:
-
ELISA kit for the specific R-Spondin protein of interest (e.g., Human R-Spondin 1 DuoSet ELISA, R&D Systems, Catalog # DY4645-05).
-
96-well microplate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Reagent Diluent (e.g., PBS with 1% BSA).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2 N H₂SO₄).
-
Microplate reader.
2. Protocol:
-
Plate Preparation:
-
Dilute the capture antibody to the working concentration in PBS.
-
Coat a 96-well microplate with 100 µL per well of the diluted capture antibody.
-
Seal the plate and incubate overnight at room temperature.
-
Aspirate each well and wash three times with 400 µL of Wash Buffer per well.
-
Block the plate by adding 300 µL of Reagent Diluent to each well and incubate for at least 1 hour at room temperature.
-
Aspirate and wash the plate again as described above. The plate is now ready for sample addition.
-
-
Assay Procedure:
-
Prepare serial dilutions of the R-Spondin standard in Reagent Diluent.
-
Add 100 µL of standards, samples, and blank (Reagent Diluent) to the appropriate wells.
-
Cover the plate and incubate for 2 hours at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 20 minutes at room temperature, protected from light.
-
Aspirate and wash the wells five times.
-
Add 90 µL of Substrate Solution to each well and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from the readings of the standards and samples.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of R-Spondin in the samples by interpolating their absorbance values on the standard curve.
-
B. Quantification of R-Spondin by Western Blotting
Western blotting allows for the semi-quantitative analysis of protein expression levels.
1. Materials:
-
SDS-PAGE gels.
-
Transfer apparatus (wet, semi-dry, or dry).
-
PVDF or nitrocellulose membrane.
-
Transfer Buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for the R-Spondin protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2. Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a transfer apparatus according to the manufacturer's instructions.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software to semi-quantify the protein levels relative to a loading control (e.g., β-actin or GAPDH).
-
C. Absolute Quantification of R-Spondin by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of proteins. This method involves the enzymatic digestion of the target protein and the quantification of one or more of its unique "signature" peptides.
1. Principle: A known amount of a stable isotope-labeled (SIL) synthetic peptide, corresponding to a signature peptide of the target R-Spondin protein, is spiked into the sample as an internal standard. After enzymatic digestion (typically with trypsin), the sample is analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous (native) peptide to the SIL peptide is used to calculate the absolute concentration of the target protein.
2. Workflow:
Caption: General workflow for absolute protein quantification by LC-MS/MS.
3. Protocol Outline:
-
Signature Peptide Selection:
-
In silico digest the amino acid sequence of the target R-Spondin protein to identify unique tryptic peptides.
-
Select peptides that are 8-25 amino acids in length, readily detectable by MS, and do not contain post-translationally modified residues (unless the modification is the target of the analysis).
-
-
Sample Preparation:
-
Spike a known concentration of the SIL internal standard peptide into the sample.
-
Denature the proteins in the sample using urea or another denaturing agent.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the native and SIL signature peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the native and SIL peptides.
-
Calculate the peak area ratio of the native to the SIL peptide.
-
Determine the concentration of the R-Spondin protein in the original sample using a calibration curve generated with known concentrations of the native peptide standard.
-
Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize the protocols for their specific applications and consult the manuals of commercial kits and instruments for detailed instructions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of R-spondin 1 through activating Wnt/β-catenin in the growth, survival and migration of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-spondin family members as novel biomarkers and prognostic factors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for R-spondin Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-spondins (R-Spo) are a family of secreted proteins that act as potent sensitizers of Wnt/β-catenin signaling, playing crucial roles in stem cell proliferation and tissue regeneration.[1][2][3] This document provides detailed application notes and protocols for the in vivo administration of R-spondin proteins in various animal models, aiding researchers in designing and executing experiments for therapeutic development and basic research. The four members of the R-spondin family, RSPO1-4, share structural homology and the ability to activate Wnt signaling, though their expression patterns and specific biological roles can differ.[2][4]
Mechanism of Action: R-spondin Potentiation of Wnt Signaling
R-spondins enhance Wnt signaling by acting as ligands for Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4, 5, and 6. In the absence of R-spondin, the E3 ubiquitin ligases RNF43 and ZNRF3 target the Wnt receptors, Frizzled (Fzd) and LRP5/6, for degradation, thereby dampening Wnt signaling. Upon binding to LGRs, R-spondins induce the clearance of RNF43 and ZNRF3 from the cell surface, leading to increased levels of Fzd and LRP5/6 and a heightened response to Wnt ligands. This potentiation of the Wnt pathway is critical for the maintenance and expansion of adult stem cell populations in various tissues. Some R-spondins, like RSPO2 and RSPO3, can also potentiate Wnt signaling in an LGR-independent manner, a process that may involve heparan sulfate proteoglycans (HSPGs).
Caption: R-spondin potentiates Wnt signaling by inhibiting RNF43/ZNRF3.
Data Presentation: R-spondin Dosage in Animal Models
The following tables summarize reported in vivo and in vitro dosages for R-spondin proteins across various animal models and experimental setups. It is crucial to note that the optimal dosage can vary depending on the specific recombinant protein, its purity, the animal model, and the desired biological effect. Therefore, these tables should be used as a guide for initial experimental design, with dose-response studies recommended for optimization.
Table 1: In Vivo R-spondin Dosage
| R-spondin | Animal Model | Condition | Route of Administration | Dosage | Frequency | Vehicle | Reference(s) |
| RSPO1 | Mouse | Colitis (DSS-induced) | Intraperitoneal (IP) | 50 µ g/mouse | Daily | PBS | |
| RSPO1 | Mouse | Hair Regeneration | Subcutaneous (SC) | 150 µg/kg | Daily | PBS | |
| RSPO1 | Zebrafish | Short Bowel Syndrome | Intraperitoneal (IP) | 0.8 µ g/fish | Every other day | PBS | |
| RSPO2 | Mouse | Hair Regeneration | Subcutaneous (SC) | 2.5 µL of 100 ng/µL solution | Daily | PBS | |
| RSPO4 | Mouse | Cancer (LGR-expressing tumors) | Not specified | Not specified | Not specified | Not specified |
Table 2: In Vitro/Ex Vivo R-spondin Dosage
| R-spondin | Model System | Application | Concentration | Medium | Reference(s) |
| RSPO1 | Mouse Intestinal Organoids | Culture maintenance | 500 ng/mL | DMEM/10% FBS | |
| RSPO1 | Human/Mouse Organoids | Culture maintenance | Not specified (conditioned medium) | Not specified | |
| RSPO2 | Mouse Lung Organoids | Promotion of colony formation | 200 ng/mL | Not specified |
Experimental Protocols
Preparation of R-spondin for In Vivo Administration
Materials:
-
Lyophilized recombinant R-spondin protein
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, endotoxin-free Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) (optional, as a carrier protein)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Protocol:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized R-spondin to collect the powder at the bottom.
-
Reconstitute the protein in sterile PBS to a stock concentration of 100-200 µg/mL. Some protocols suggest including a carrier protein like 0.1% BSA or HSA in the reconstitution buffer to improve stability.
-
Gently pipette the solution up and down to dissolve the powder completely. Avoid vigorous vortexing.
-
-
Dilution:
-
Based on the desired final dosage and injection volume, dilute the R-spondin stock solution with sterile PBS.
-
It is recommended to prepare fresh dilutions for each experiment and keep them on ice.
-
-
Storage:
-
Store the reconstituted R-spondin stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Reconstituted protein is typically stable for at least 3 months at -20°C to -70°C.
-
Administration Protocols
The choice of administration route depends on the target tissue and the desired systemic or local effect.
1. Intraperitoneal (IP) Injection (Mouse)
Materials:
-
Prepared R-spondin solution
-
Sterile 1 mL syringe with a 25-27G needle
-
70% ethanol for disinfection
Protocol:
-
Restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head and body.
-
Position the mouse with its head tilted slightly downwards to allow the abdominal organs to shift cranially.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Inject the R-spondin solution with a steady motion. The recommended maximum injection volume for a mouse is typically < 10 mL/kg. For a 25g mouse, this would be up to 0.25 mL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
2. Subcutaneous (SC) Injection (Mouse)
Materials:
-
Prepared R-spondin solution
-
Sterile 1 mL syringe with a 25-27G needle
-
70% ethanol for disinfection
Protocol:
-
Grasp the loose skin over the dorsal midline (between the shoulder blades) to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Inject the R-spondin solution. The recommended maximum subcutaneous injection volume for a mouse is generally 2-3 mL.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage and monitor.
Caption: A generalized workflow for in vivo R-spondin administration.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for the use of R-spondin in animal models. The summarized dosage tables and detailed administration procedures will assist researchers in initiating their studies. It is imperative to remember that these are guidelines, and optimization of dosage, frequency, and administration route is essential for achieving the desired biological outcomes in specific experimental contexts. Careful observation and adherence to ethical guidelines for animal research are paramount for successful and reproducible scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The R-spondin family of proteins: emerging regulators of WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-spondins can potentiate WNT signaling without LGRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R-Psop as a Molecular Probe
Disclaimer: Information regarding a specific molecular probe designated "R-Psop" is not available in the public domain. The following application notes and protocols are presented as a detailed, hypothetical example based on a plausible mechanism for a molecular probe targeting the Ras signaling pathway. This document is intended for research and drug development professionals to illustrate the application of such a tool.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival.[1] Dysregulation of Ras signaling, often through activating mutations, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a novel, cell-permeable molecular probe designed to selectively bind to the active, GTP-bound conformation of Ras proteins. This interaction elicits a measurable signal, enabling researchers to quantify and visualize Ras activation in real-time within cellular and biochemical assays. The specificity of this compound for active Ras-GTP makes it an invaluable tool for studying Ras-mediated signaling events and for the discovery of novel inhibitors.
Applications
-
Monitoring Ras Activation: Quantify the kinetics and magnitude of Ras activation in response to various stimuli such as growth factors, cytokines, and pharmacological agents.
-
High-Throughput Screening (HTS) for Ras Inhibitors: Facilitate the screening of small molecule libraries to identify compounds that inhibit Ras activation or disrupt the interaction of Ras with its downstream effectors.
-
Cellular Imaging of Ras Activity: Visualize the subcellular localization of active Ras, providing insights into the spatial and temporal dynamics of Ras signaling.
-
Drug Development and Pharmacodynamics: Assess the in-vitro and in-vivo efficacy of candidate drugs targeting the Ras pathway by measuring their impact on Ras activity.
-
Cancer Biology Research: Investigate the role of Ras signaling in tumor progression, metastasis, and resistance to therapy.
Quantitative Data Summary
The following table summarizes the key characteristics of this compound based on hypothetical in-house validation data.
| Property | Value |
| Specificity | Binds to GTP-bound H, K, and N-Ras |
| Binding Affinity (Kd) | 50 nM for Ras-GTP |
| >10 µM for Ras-GDP | |
| Signal Type | Fluorescence |
| Excitation Maximum | 488 nm |
| Emission Maximum | 525 nm |
| Cell Permeability | Yes |
| Recommended Dilution | 1:1000 for cellular imaging |
| Storage | -20°C, protect from light |
Signaling Pathway and Mechanism of Action
This compound functions by binding to the "switch" regions of Ras, which undergo a significant conformational change upon GTP binding. This binding event leads to an increase in the fluorescence quantum yield of this compound, allowing for a direct readout of Ras activation.
The Ras signaling pathway is a cascade of protein kinases that ultimately leads to the regulation of gene expression. This compound can be used to probe the initial step of this cascade.[1]
Experimental Protocols
Protocol 1: In Vitro Ras Activation Assay
This protocol describes how to measure Ras activation in cell lysates using this compound.
Materials:
-
Cells of interest
-
Growth factor or stimulus of choice (e.g., EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)
-
This compound probe
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve cells for 12-18 hours.
-
Treat cells with the desired stimulus for the appropriate time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant.
-
Dilute 20 µg of each lysate into a well of a 96-well black microplate.
-
Add this compound to each well to a final concentration of 100 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence at Ex/Em = 488/525 nm.
Protocol 2: High-Throughput Screening for Ras Inhibitors
This protocol outlines a workflow for screening compound libraries for inhibitors of Ras activation.
Procedure:
-
Seed cells in 384-well plates and allow them to adhere overnight.
-
Using a liquid handler, add test compounds and controls (e.g., a known Ras inhibitor and DMSO) to the wells.
-
Incubate with compounds for the desired time.
-
Add a stimulatory agent (e.g., EGF) to all wells except the negative control.
-
Incubate for the optimal stimulation time.
-
Lyse the cells directly in the plate.
-
Add this compound to all wells.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence.
-
Analyze data to identify "hits" that significantly reduce the fluorescent signal.
Protocol 3: Cellular Imaging of Ras Activity
This protocol details the use of this compound for visualizing active Ras in live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound probe
-
Live-cell imaging medium
-
Confocal or fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Replace the culture medium with live-cell imaging medium.
-
Add this compound at a 1:1000 dilution to the medium.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with fresh imaging medium.
-
Mount the dish on the microscope stage.
-
Acquire baseline images using the 488 nm laser line for excitation and collecting emission around 525 nm.
-
Carefully add the stimulus (e.g., EGF) to the dish.
-
Begin time-lapse imaging to capture the dynamics of Ras activation, focusing on changes in fluorescence intensity and localization.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Probe concentration too high. | Titrate the this compound concentration to find the optimal signal-to-noise ratio. |
| Incomplete cell lysis. | Ensure complete lysis by optimizing the lysis buffer and incubation time. | |
| Low Signal | Low level of Ras activation. | Confirm stimulus activity and optimize stimulation time. Use a positive control cell line if possible. |
| Insufficient protein concentration. | Ensure adequate protein concentration in the lysate. | |
| Photobleaching | Excessive laser power during imaging. | Reduce laser intensity and exposure time. Use an anti-fade reagent if compatible with live cells. |
For technical support, please contact our research and development team.
References
Application Notes and Protocols for R-Spondin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Spondins (Rspo) are a family of secreted proteins that act as potent sensitizers of the Wnt/β-catenin signaling pathway.[1] This signaling cascade is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[2] The ability of R-Spondins to amplify Wnt signaling has made them indispensable reagents in the culture of organoids, providing a robust in vitro model system for studying organ development and disease. Furthermore, the modulation of the R-Spondin-Wnt axis presents a promising therapeutic target for a variety of diseases, including cancer and fibrotic disorders.[3][4]
High-throughput screening (HTS) assays are essential for the discovery of novel therapeutic agents that can modulate this pathway. This document provides detailed application notes and protocols for utilizing R-Spondins in HTS assays, with a focus on cell-based reporter assays and their application in drug discovery.
R-Spondin Signaling Pathway
R-Spondins enhance Wnt signaling through a unique mechanism involving two key cell surface receptors: the Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4, 5, and 6, which act as high-affinity R-Spondin receptors, and the transmembrane E3 ubiquitin ligases ZNRF3 and RNF43.[5]
In the absence of R-Spondin, ZNRF3 and RNF43 promote the turnover of Wnt receptors (Frizzled and LRP5/6), thereby attenuating Wnt signaling. When R-Spondin is present, it forms a bridge between LGRs and ZNRF3/RNF43, leading to the clearance of the E3 ligases from the cell membrane. This stabilizes the Wnt receptors on the cell surface, making the cell more responsive to Wnt ligands and amplifying the downstream β-catenin signaling cascade.
References
- 1. R-spondins and LGRs | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of R-spondin recognition by LGR5 and RNF43 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-Spondin3 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo administration routes for modulating the R-Spondin3 (R-Spo3) signaling pathway in mice. The protocols are based on established methodologies from peer-reviewed research and are intended to guide the design and execution of experiments involving both the administration of recombinant R-Spondin3 protein and its antagonism via monoclonal antibodies.
Introduction to R-Spondin3
R-Spondin3 is a secreted protein that acts as a potent positive modulator of the canonical Wnt/β-catenin signaling pathway.[1][2] It functions by binding to Leucine-rich repeat-containing G-protein coupled receptors (LGRs) 4, 5, and 6, which in turn inactivates the E3 ubiquitin ligases RNF43 and ZNRF3.[1] This prevents the degradation of Wnt receptors, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes.[1] The R-Spo3/Wnt pathway is crucial in tissue development, homeostasis, and regeneration, but its dysregulation is implicated in diseases such as fibrosis and cancer.[1]
Data Presentation: Quantitative Summary of R-Spo3 Administration in Mice
The following tables summarize the administration parameters for both an R-Spo3 agonist (recombinant protein) and an antagonist (monoclonal antibody) as documented in murine studies.
Table 1: Administration of Recombinant R-Spondin3 Protein
| Compound | Mouse Model | Administration Route | Dosage | Frequency | Purpose | Reference |
| Recombinant mouse R-Spondin3 | C57BL/6 (B16F10 syngeneic tumor) | Intratumoral (i.t.) | 10 µg per injection | Every 2-3 days (schedule-dependent) | To assess anti-tumor immunity |
Table 2: Administration of Anti-R-Spondin3 Monoclonal Antibody (OMP-131R10)
| Mouse Model | Disease Induction | Administration Route | Dosage | Frequency | Treatment Strategy | Reference |
| CCl₄-induced liver fibrosis | Carbon tetrachloride | Intraperitoneal (i.p.) | 25 mg/kg | Once a week | Prophylactic | |
| CCl₄-induced liver fibrosis | Carbon tetrachloride | Intraperitoneal (i.p.) | 2, 6.25, and 20 mg/kg | Once every two weeks | Therapeutic | |
| Bleomycin-induced skin fibrosis | Bleomycin | Intradermal (i.d.) | 25 mg/kg | Once a week | Therapeutic |
Signaling Pathway and Experimental Workflow Visualizations
R-Spondin3/Wnt Signaling Pathway
Caption: R-Spondin3 enhances Wnt signaling by inhibiting ZNRF3/RNF43-mediated receptor degradation.
Experimental Workflow: Anti-R-Spo3 Antibody in a Fibrosis Model
Caption: Workflow for testing a therapeutic anti-R-Spo3 antibody in a mouse fibrosis model.
Experimental Protocols
Protocol 1: Intratumoral Administration of Recombinant R-Spondin3 Protein
This protocol is adapted from a study investigating the role of R-Spo3 in the tumor microenvironment.
Objective: To deliver recombinant R-Spo3 directly to a tumor site to assess its local effects on tumor growth and the immune response.
Materials:
-
Recombinant mouse R-Spondin3 protein (carrier-free)
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS)
-
Tumor-bearing mice (e.g., C57BL/6 with established B16F10 tumors)
-
30-gauge needles and 0.3 mL insulin syringes
-
Calipers for tumor measurement
-
70% Ethanol for disinfection
Procedure:
-
Reconstitution: Prepare the recombinant R-Spo3 protein according to the manufacturer's instructions. For intratumoral injection, reconstitute the lyophilized protein in sterile PBS to a final concentration of 0.2 mg/mL (assuming a 50 µL injection volume for a 10 µg dose). Keep the reconstituted protein on ice.
-
Animal Restraint: Properly restrain the mouse to allow safe and accurate access to the tumor. Anesthesia may be used if necessary, according to approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers before injection to monitor growth over time.
-
Injection: a. Disinfect the skin over the tumor with 70% ethanol. b. Carefully insert the 30-gauge needle into the center of the tumor mass. c. Slowly inject 50 µL of the R-Spo3 solution (containing 10 µg of protein) or an equal volume of PBS for the vehicle control group. d. Withdraw the needle slowly to minimize leakage.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions. Continue to monitor tumor growth and animal well-being according to the experimental plan.
-
Repeat Administration: Repeat the intratumoral injections as required by the experimental design (e.g., every 2-3 days).
Protocol 2: Intraperitoneal Administration of Anti-R-Spondin3 Antibody
This protocol is based on studies evaluating the anti-fibrotic effects of the anti-R-Spo3 antibody OMP-131R10.
Objective: To systemically deliver an anti-R-Spo3 antibody to investigate its therapeutic effects in a mouse model of organ fibrosis.
Materials:
-
Anti-R-Spo3 monoclonal antibody (e.g., OMP-131R10) or isotype control antibody
-
Sterile, pyrogen-free saline or PBS for dilution
-
25-27 gauge needles and 1 mL syringes
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution: a. Weigh each mouse to determine the precise injection volume. b. Dilute the anti-R-Spo3 antibody and the isotype control in sterile PBS to a concentration that allows for a reasonable injection volume (e.g., 100-200 µL). For a 25 mg/kg dose in a 25g mouse, the total dose is 0.625 mg. If the stock is 10 mg/mL, you would inject 62.5 µL.
-
Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its head is tilted downwards.
-
Injection Site Identification: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: a. Disinfect the injection site with 70% ethanol. b. Insert the needle at a 15-30 degree angle into the peritoneal cavity. c. Gently aspirate to ensure the needle has not entered a blood vessel or organ. d. Slowly inject the antibody solution. e. Withdraw the needle and return the mouse to its cage.
-
Post-Injection Monitoring: Monitor the animal for any signs of distress.
-
Repeat Administration: Administer subsequent doses according to the experimental timeline (e.g., once weekly or once every two weeks).
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental needs and ensure all procedures are approved by their institution's animal care and use committee (IACUC). The use of appropriate controls, such as vehicle and isotype controls, is essential for data interpretation.
References
- 1. Targeting the Wnt signaling pathway through R-spondin 3 identifies an anti-fibrosis treatment strategy for multiple organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt signaling pathway through R-spondin 3 identifies an anti-fibrosis treatment strategy for multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of R-Psop in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Psop is a potent and selective non-peptidic antagonist of the Neuromedin U Receptor 2 (NMUR2).[1][2] Given the significant role of the Neuromedin U (NMU) system in a variety of physiological processes within the central nervous system, this compound has emerged as a critical pharmacological tool for elucidating the function of NMUR2. This G protein-coupled receptor is implicated in the regulation of pain perception (nociception), energy homeostasis, feeding behavior, and stress responses.[1][3][4] The ability of this compound to selectively block NMUR2 signaling allows researchers to dissect its specific contributions to these complex neurological functions. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the NMUR2, binding with high affinity and preventing the binding of the endogenous agonist, Neuromedin U (NMU). NMUR2 is known to couple to multiple G protein subtypes, primarily Gαq/11 and to a lesser extent, Gαi.
NMUR2 Signaling Pathways:
-
Gαq/11 Pathway: Upon activation by NMU, NMUR2 predominantly couples to Gαq/11. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ can then activate various downstream signaling cascades, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).
-
Gαi Pathway: NMUR2 can also couple to Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound effectively blocks both of these signaling cascades by preventing the initial activation of NMUR2 by NMU.
Caption: this compound blocks NMU-mediated activation of NMUR2 and its downstream signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | NMUR2 | 52 nM | |
| Ki | Rat | NMUR2 | 32 nM | |
| Ki | Human | NMUR1 | >10 µM |
Table 2: Functional Antagonism of this compound
| Assay | Species | Receptor | Parameter | Value | Reference |
| Phosphoinositide Turnover | Human | NMUR2 | IC50 | 86 nM | |
| Calcium Mobilization | Human | NMUR2 | Kb | 92 nM | |
| Calcium Mobilization | Rat | NMUR2 | Kb | 155 nM |
Applications in Neuroscience Research
This compound is a valuable tool for investigating the role of NMUR2 in various neurological processes.
1. Nociception (Pain Perception): NMU has pro-nociceptive effects, and NMUR2 is expressed in regions of the spinal cord involved in pain processing. This compound can be used to antagonize these effects and explore the potential of NMUR2 as a therapeutic target for pain management. In vivo studies have shown that intrathecal administration of this compound attenuates NMU-induced nociceptive responses in rats.
2. Feeding Behavior and Energy Balance: The NMU system is a key regulator of appetite and energy homeostasis. Central administration of NMU suppresses food intake. Knockdown of NMUR2 in the paraventricular nucleus of the hypothalamus increases the consumption of high-fat food and potentiates binge-type eating. This compound can be utilized in animal models to investigate the specific role of NMUR2 in the complex neural circuits governing feeding behavior and body weight regulation.
3. Stress and Anxiety: NMU is implicated in the central stress response. NMUR2 knockout mice, however, show normal responses to stress and anxiety, suggesting a complex interplay of NMU receptors in these behaviors. This compound can be employed to further dissect the specific contribution of NMUR2 to stress-related and anxiety-like behaviors in various brain regions.
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit NMU-induced intracellular calcium release in cells expressing NMUR2.
-
Cell Line: HEK293 cells stably or transiently expressing human or rat NMUR2.
-
Materials:
-
HEK293-NMUR2 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
NMU (agonist)
-
This compound (antagonist)
-
384-well black-walled, clear-bottom plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
-
-
Protocol:
-
Cell Plating: Seed HEK293-NMUR2 cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of NMU at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure:
-
Place the cell plate in the FLIPR instrument.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) to allow for antagonist binding.
-
Add the NMU solution to all wells to stimulate the cells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: Determine the IC50 value for this compound by plotting the inhibition of the NMU-induced calcium response against the concentration of this compound.
-
2. Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling, and the inhibitory effect of this compound.
-
Cell Line: HEK293 cells expressing NMUR2.
-
Materials:
-
HEK293-NMUR2 cells
-
myo-[³H]inositol
-
Inositol-free DMEM
-
Assay buffer containing LiCl (e.g., 10 mM)
-
NMU
-
This compound
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
-
-
Protocol:
-
Cell Labeling: Plate HEK293-NMUR2 cells and label them with myo-[³H]inositol in inositol-free DMEM for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate them with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist Treatment: Add serial dilutions of this compound to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add NMU to stimulate the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acidic solution (e.g., 0.5 M trichloroacetic acid).
-
Purification: Separate the inositol phosphates from the free myo-[³H]inositol using anion-exchange chromatography with Dowex resin.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Calculate the IC50 of this compound by analyzing the concentration-dependent inhibition of NMU-stimulated PI turnover.
-
In Vivo Protocol
1. Intrathecal (i.t.) Administration in Rats for Nociception Studies
This protocol describes the administration of this compound directly into the cerebrospinal fluid to assess its effects on pain behavior.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
NMU-23 (agonist)
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical sensitivity, radiant heat source for thermal sensitivity)
-
-
Protocol:
-
Animal Preparation: Anesthetize the rat. The injection site, typically between the L5 and L6 vertebrae, should be shaved and sterilized.
-
Intrathecal Injection:
-
Position the rat on a stereotaxic frame or hold it securely.
-
Carefully insert the needle into the intervertebral space until a tail-flick response is observed, indicating entry into the subarachnoid space.
-
Slowly inject the desired volume (e.g., 10 µL) of the this compound solution or vehicle.
-
-
Agonist Administration: At a specified time after this compound administration, inject NMU-23 intrathecally to induce a nociceptive response.
-
Behavioral Assessment:
-
At various time points after the injections, assess the rat's nociceptive threshold using appropriate behavioral tests.
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing force.
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.
-
-
Data Analysis: Compare the nociceptive responses in animals treated with this compound to those treated with vehicle to determine the antagonist's effect.
-
Caption: Workflow for in vivo assessment of this compound's effect on nociception.
Conclusion
This compound is an indispensable research tool for investigating the multifaceted roles of the NMUR2 in the central nervous system. Its high potency and selectivity allow for precise interrogation of NMUR2-mediated signaling in a variety of neuroscience research areas, including pain, metabolism, and behavior. The detailed protocols and data presented here provide a comprehensive resource for researchers aiming to utilize this compound in their studies and for drug development professionals exploring the therapeutic potential of targeting the Neuromedin U system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neuromedin U Receptor 2-Deficient Mice Display Differential Responses in Sensory Perception, Stress, and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromedin U, a Key Molecule in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing R-spondin-1 Solubility for Experimental Success
Welcome to the technical support center for R-spondin-1 (R-Spo1). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges encountered during experiments with R-Spo1. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the optimal performance of R-Spo1 in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing R-spondin-1 for your experiments.
| Issue | Potential Cause | Recommended Solution |
| Lyophilized powder is difficult to dissolve or forms visible aggregates. | 1. Improper reconstitution technique: Vigorous shaking or vortexing can denature the protein.[1] 2. Incorrect solvent: The pH or ionic strength of the solvent may not be optimal.[2] 3. High local concentration: Adding a small volume of solvent directly onto the powder can create a highly concentrated area prone to aggregation. | 1. Gentle mixing: After adding the solvent, gently swirl the vial or pipette the solution up and down slowly to mix. Do not vortex. 2. Use recommended solvents: Reconstitute in sterile Phosphate-Buffered Saline (PBS) or sterile water as recommended by the supplier.[3][4] 3. Gradual reconstitution: Add the solvent down the side of the vial to allow the lyophilized powder to dissolve gradually. Ensure the final concentration is not less than 100 µg/mL for initial stock solutions. |
| Precipitate forms after reconstitution or during storage. | 1. Repeated freeze-thaw cycles: This can lead to protein aggregation and loss of activity. 2. Improper storage temperature: Storing reconstituted R-Spo1 at 4°C for extended periods can reduce stability. 3. Low protein concentration without a carrier: At low concentrations, proteins can adhere to the vial surface or aggregate. | 1. Aliquot for single use: After reconstitution, prepare single-use aliquots to avoid multiple freeze-thaw cycles. 2. Follow storage guidelines: Store reconstituted aliquots at -20°C or -80°C for long-term stability. 3. Use a carrier protein: For working solutions at lower concentrations, dilute the stock in a buffer containing a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). |
| Reduced or no biological activity in the assay. | 1. Loss of protein due to adsorption: Proteins can stick to the walls of plastic tubes, especially at low concentrations. 2. Protein degradation: Improper storage or handling can lead to the breakdown of the protein. 3. Incorrect assay conditions: The presence of interfering substances or suboptimal assay parameters can affect the outcome. | 1. Use low-protein-binding tubes: When preparing dilutions, use siliconized or low-protein-binding microcentrifuge tubes. 2. Ensure proper storage: Adhere strictly to the recommended storage temperatures and avoid repeated freeze-thaw cycles. 3. Optimize assay parameters: Confirm that all assay components, including co-factors like Wnt3a for TOPflash assays, are at their optimal concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to reconstitute lyophilized R-spondin-1?
A1: The most commonly recommended solvents are sterile Phosphate-Buffered Saline (PBS) or sterile high-purity water (18MΩ-cm). Always refer to the manufacturer's datasheet for the specific product you are using, as some formulations may have different requirements.
Q2: Why is it important to centrifuge the vial before opening?
A2: Lyophilized protein powder is very light and can become displaced during shipping, adhering to the cap or walls of the vial. Centrifuging the vial for a few minutes at 3000-3500 rpm before opening ensures that the entire powder is at the bottom, allowing for accurate and complete reconstitution.
Q3: Can I vortex or sonicate R-spondin-1 to help it dissolve?
A3: No, you should avoid vigorous shaking, vortexing, or sonication as these actions can create shear forces that may denature the protein and lead to aggregation and loss of biological activity. Gentle swirling or slow pipetting is recommended for mixing.
Q4: What is the purpose of a carrier protein like BSA?
A4: A carrier protein, such as 0.1% BSA or HSA, is recommended when making dilute solutions of R-Spo1. The carrier protein helps to prevent the R-Spo1 from adsorbing to the surface of storage vials and improves its stability at low concentrations.
Q5: How many times can I freeze and thaw my R-spondin-1 solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can significantly decrease the protein's activity. After the initial reconstitution, you should aliquot the solution into single-use volumes and store them at -20°C or -80°C.
Quantitative Data Summary
The following tables provide a summary of quantitative data for recombinant human R-spondin-1 based on information from various suppliers. This allows for easy comparison of key parameters.
Table 1: Reconstitution and Storage Recommendations
| Parameter | Supplier A | Supplier B | Supplier C |
| Recommended Reconstitution Solvent | Sterile 18MΩ-cm H₂O | PBS | Sterile PBS with 0.1% BSA |
| Recommended Stock Concentration | ≥100 µg/mL | 100 µg/mL | 0.1 - 1.0 mg/mL |
| Storage of Lyophilized Protein | -18°C | -20°C to -70°C | -20°C to -70°C |
| Storage of Reconstituted Protein (Short-term) | 2-7 days at 4°C | 1 month at 2-8°C | 2 months at 2-8°C |
| Storage of Reconstituted Protein (Long-term) | Below -18°C | 3 months at -20°C to -70°C | 12 months at -20°C to -70°C |
Table 2: Biological Activity Comparison
| Assay | Supplier A | Supplier B | Supplier C |
| Assay Type | Luciferase induction in HEK-293 STF cells | TOPflash reporter activity in HEK293T cells | TOPflash Luciferase assay in HEK293T cells |
| Co-factor | Murine Wnt-3a | Recombinant Mouse Wnt-3a (5 ng/mL) | Recombinant Wnt ligand (5 ng/mL) |
| ED₅₀ | 47.99 ng/mL | 1.00-10.0 ng/mL | 5-20 ng/mL |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized R-spondin-1
This protocol provides a standardized method for reconstituting lyophilized R-Spo1 to create a stable stock solution.
-
Preparation: Before opening, centrifuge the vial of lyophilized R-Spo1 at 3000-3500 rpm for 5 minutes to ensure the powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and, using a sterile pipette, add the recommended volume of sterile PBS or sterile water to achieve a final concentration of at least 100 µg/mL. Add the solvent slowly down the side of the vial.
-
Dissolution: Close the vial and gently swirl to mix. If necessary, gently pipette the solution up and down to ensure complete dissolution. Do not vortex or shake vigorously. Allow the vial to sit at room temperature for a few minutes to ensure the protein is fully dissolved.
-
Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of R-spondin-1 Working Solution
This protocol describes how to prepare a diluted working solution of R-Spo1 from a stock solution for use in cell culture or other assays.
-
Thawing: Thaw a single-use aliquot of the R-Spo1 stock solution on ice.
-
Dilution Buffer: Prepare a dilution buffer appropriate for your experiment (e.g., cell culture medium). For optimal stability, especially at low concentrations, the dilution buffer should contain a carrier protein such as 0.1% BSA or HSA.
-
Dilution: Using low-protein-binding pipette tips and tubes, dilute the R-Spo1 stock solution to the desired final concentration in the prepared dilution buffer. Mix gently by pipetting.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately for best results.
Visualizations
R-spondin-1 Signaling Pathway
R-spondin-1 potentiates Wnt/β-catenin signaling by binding to LGR4/5/6 receptors, leading to the clearance of the E3 ubiquitin ligases ZNRF3 and RNF43 from the cell surface. This action prevents the degradation of Frizzled (FZD) and LRP5/6 co-receptors, thereby enhancing Wnt ligand-dependent signaling.
Caption: R-spondin-1 enhances Wnt signaling by preventing ZNRF3/RNF43-mediated receptor degradation.
Experimental Workflow for R-spondin-1 Reconstitution and Use
This workflow outlines the key steps from receiving the lyophilized protein to its application in a cell-based assay.
Caption: A step-by-step workflow for the proper handling and use of R-spondin-1 in experiments.
References
troubleshooting R-Psop synthesis impurities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities during the synthesis of R-Psop. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities observed during this compound synthesis?
A1: During solid-phase peptide synthesis (SPPS) of this compound, several common impurities can arise. These include:
-
Deletion Sequences: Peptides missing one or more amino acid residues. This is often due to incomplete coupling reactions.[1][2]
-
Truncation Sequences: Peptides that are shorter than the intended this compound sequence due to premature termination of the synthesis.[1][3]
-
Incompletely Deprotected Sequences: this compound peptides that retain one or more protecting groups on the amino acid side chains.[4]
-
Oxidation Products: Specifically, the oxidation of sensitive amino acid residues like methionine.
-
Products of Side Reactions: Unwanted modifications of amino acid side chains can occur, such as deamidation of asparagine or glutamine.
-
Insertion Sequences: Peptides with an additional amino acid residue, which can result from the use of excess amino acid reagents that are not completely washed away.
Q2: My LC-MS analysis shows a peak with a mass of [M-114]. What is the likely identity of this impurity?
A2: A mass difference of -114 Da strongly suggests the deletion of a Glycine residue from the this compound sequence. This is a common deletion impurity that can occur during SPPS.
Q3: I am observing a significant amount of a hydrophobic impurity that elutes later than this compound in my reverse-phase HPLC. What could this be?
A3: A late-eluting, hydrophobic impurity could be an this compound peptide with an incomplete removal of a side-chain protecting group, such as a Pbf group on an Arginine residue or a Boc group on a Lysine residue. These protecting groups are hydrophobic and increase the retention time of the peptide on a C18 column.
Troubleshooting Guides
Issue 1: High Levels of Deletion and Truncation Impurities
Symptoms:
-
Multiple peaks with lower molecular weights than the target this compound are detected by LC-MS.
-
The overall yield of the purified this compound is low.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Fmoc-Deprotection | Extend the deprotection time or perform a second deprotection step. Use a colorimetric test, such as the Kaiser test, to confirm complete deprotection before coupling the next amino acid. |
| Poor Coupling Efficiency | For difficult couplings (e.g., sterically hindered amino acids), perform a "double coupling" by repeating the coupling step. Increase the concentration of the amino acid and coupling reagents. Consider switching to a more potent coupling reagent like HATU. |
| Peptide Aggregation | For sequences prone to aggregation, consider using a different solvent, such as NMP instead of DMF. Synthesize at a higher temperature to disrupt secondary structures. |
Issue 2: Presence of Oxidation Products
Symptoms:
-
A peak with a mass of [M+16] is observed in the LC-MS analysis, where M is the mass of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of Methionine | Degas all solvents before use to remove dissolved oxygen. Add a scavenger, such as methionine or tryptophan, to the cleavage cocktail. |
| Air Exposure During Storage | Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C or -80°C). |
Experimental Protocols
Protocol 1: Analytical Reverse-Phase HPLC (RP-HPLC) for this compound Purity Assessment
This protocol outlines a standard method for analyzing the purity of a crude or purified this compound sample.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: LC-MS for Impurity Identification
This protocol is for the identification and characterization of impurities in an this compound sample.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution.
-
Column: C18 stationary phase suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the impurities of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Analysis: Deconvolute the mass spectra to determine the monoisotopic masses of the parent peptide and its impurities. Compare the observed masses to the theoretical masses of potential impurities.
Visualizations
This compound Synthesis Troubleshooting Workflow
References
Technical Support Center: Optimizing R-Spondin-1 for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of R-Spondin-1 (RSPO1) for maximal experimental efficacy. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is R-Spondin-1 and what is its mechanism of action?
A1: R-Spondin-1 (RSPO1) is a secreted protein that acts as a potent agonist of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] It is a critical component in the culture of many types of organoids, where it promotes the proliferation and maintenance of adult stem cells.[5] RSPO1 functions by binding to Leucine-rich repeat-containing G-protein coupled receptors 4, 5, and 6 (LGR4/5/6). This binding event inhibits the internalization and degradation of the Wnt co-receptors Frizzled (FZD) and LRP5/6, thereby sensitizing cells to Wnt ligands and amplifying the downstream signaling cascade that leads to the stabilization of β-catenin.
Q2: Why is optimizing the R-Spondin-1 concentration so important?
A2: Optimizing the RSPO1 concentration is crucial for several reasons. Insufficient concentrations can lead to poor organoid formation, reduced stem cell proliferation, and eventual culture failure. Conversely, excessively high concentrations can be costly and may not provide additional benefits, and in some cases, could lead to altered organoid morphology. The optimal concentration can vary significantly depending on the cell type, the specific application (e.g., organoid initiation vs. maintenance), and the presence of other growth factors in the culture medium.
Q3: What is a typical starting concentration for R-Spondin-1 in organoid culture?
A3: A typical starting concentration for recombinant human R-Spondin-1 in organoid culture ranges from 100 ng/mL to 500 ng/mL. However, for murine small intestinal organoids, a minimal concentration of 5 nM has been shown to be sufficient for growth. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I handle and store recombinant R-Spondin-1 to maintain its activity?
A4: Proper handling and storage are critical for maintaining the bioactivity of RSPO1. Lyophilized protein should be stored at -20°C to -80°C. Upon reconstitution, it is recommended to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. Reconstituted RSPO1 can typically be stored at 4°C for a short period (up to one month) or at -20°C to -80°C for longer-term storage (up to 3 months). Always refer to the manufacturer's specific instructions for the product you are using.
Q5: Can I use conditioned media as a source of R-Spondin-1?
A5: Yes, conditioned media from cell lines engineered to overexpress RSPO1 is a cost-effective alternative to purified recombinant protein. It is important to characterize the activity of each batch of conditioned media to ensure consistency in your experiments. This can be done using a Wnt/β-catenin reporter assay, such as the TOP/FOPflash assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low organoid formation efficiency | - Suboptimal R-Spondin-1 concentration.- Poor quality or degraded R-Spondin-1.- Issues with other critical media components (e.g., Noggin, EGF, Wnt-3a). | - Perform a dose-response titration of R-Spondin-1 (e.g., 50 ng/mL to 1000 ng/mL) to find the optimal concentration.- Ensure proper storage and handling of R-Spondin-1. Use a fresh aliquot or a new vial of protein.- Verify the concentration and activity of other essential growth factors in your media. |
| Organoids are small and have few crypts/buds | - R-Spondin-1 concentration is sufficient for survival but not for robust proliferation. | - Increase the concentration of R-Spondin-1 in the culture medium. For example, in murine intestinal organoids, increasing the concentration can lead to a higher number of crypts per organoid.- Ensure that other pro-proliferative factors (e.g., Wnt-3a, EGF) are at optimal concentrations. |
| High variability between experiments | - Inconsistent R-Spondin-1 activity.- Use of different batches of recombinant protein or conditioned media. | - If using conditioned media, test and normalize the activity of each batch before use.- If using recombinant protein, purchase from a reliable supplier that provides lot-to-lot consistency data.- Prepare a large batch of master mix for your culture medium to reduce pipetting errors. |
| Organoid culture fails after a few passages | - Gradual depletion of stem cells due to insufficient Wnt signaling. | - Re-optimize the R-Spondin-1 concentration. The requirement may change as the culture adapts.- Ensure the passaging protocol is not too harsh on the cells. |
Quantitative Data Summary
Table 1: Recommended R-Spondin-1 Concentrations for Different Applications
| Application | Cell Type | Recommended Concentration Range | Reference(s) |
| Intestinal Organoid Culture | Murine Colon | 88 ng/mL | |
| Murine Small Intestine | 5 nM (~150 ng/mL) | ||
| Human Intestine | 200 - 500 ng/mL | ||
| Wnt Reporter Assay | HEK293T cells | EC50: ~36.4 - 50 ng/mL (in the presence of Wnt-3a) |
Note: The optimal concentration is highly dependent on the specific experimental conditions and should be determined empirically.
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal R-Spondin-1 Concentration for Organoid Culture
This protocol outlines a method to determine the optimal R-Spondin-1 concentration for the initiation and growth of intestinal organoids.
Materials:
-
Isolated intestinal crypts
-
Basement membrane matrix (e.g., Matrigel)
-
Basal organoid culture medium (without R-Spondin-1)
-
Recombinant R-Spondin-1
-
24-well culture plate
-
Microscope with imaging capabilities
Procedure:
-
Prepare R-Spondin-1 dilutions: Prepare a serial dilution of R-Spondin-1 in the basal organoid culture medium to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 500, 1000 ng/mL).
-
Prepare crypt suspension: Resuspend the isolated intestinal crypts in the basement membrane matrix on ice.
-
Plate the crypts: Dispense 50 µL of the crypt/matrix suspension into the center of each well of a pre-warmed 24-well plate.
-
Solidify the matrix: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
Add culture medium: Gently add 500 µL of the prepared R-Spondin-1 containing media to each well. Ensure each concentration has at least three replicate wells.
-
Culture the organoids: Incubate the plate at 37°C and 5% CO2. Replace the medium every 2-3 days with freshly prepared medium containing the respective R-Spondin-1 concentrations.
-
Monitor and quantify organoid growth:
-
On day 3 and day 7, count the number of budding organoids in each well.
-
Measure the diameter of at least 20 organoids per well.
-
Capture representative images of the organoids in each condition.
-
-
Analyze the data: Plot the organoid formation efficiency (number of organoids formed / number of crypts seeded) and the average organoid size against the R-Spondin-1 concentration. The optimal concentration will be the lowest concentration that gives the maximal response.
Visualizations
Caption: R-Spondin-1/Wnt Signaling Pathway
Caption: Workflow for R-Spondin-1 Concentration Optimization
References
- 1. pnas.org [pnas.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The R-spondin family of proteins: emerging regulators of WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a small molecule R-spondin-1 substitute RS-246204 on a mouse intestinal organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R-Psop Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with R-Psop and related benzimidazole derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound belongs to the class of substituted benzimidazoles, which are known as proton pump inhibitors (PPIs). These compounds are inherently unstable in acidic aqueous solutions.[1][2] Their stability is highly pH-dependent, and they degrade rapidly in acidic environments.[3][4] This instability can lead to loss of potency and the formation of degradation products, which is a critical concern during formulation development, analytical testing, and in vivo administration.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The main factors affecting this compound stability are:
-
pH: this compound is highly labile in acidic conditions (pH < 7) and significantly more stable in neutral to alkaline conditions (pH > 7).[3]
-
Temperature: Higher temperatures accelerate the degradation rate. For optimal stability, solutions should generally be refrigerated.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. Solutions should be protected from light by using amber vials or other light-blocking materials.
-
Oxidizing Agents: this compound can be degraded by oxidizing agents, leading to the formation of sulfone and other related impurities.
Q3: What are the common degradation products of this compound?
A3: Under various stress conditions, this compound can degrade into several products. The most commonly observed degradation products for this class of compounds are the corresponding sulfide and sulfone derivatives. Other degradation products can also form depending on the specific stress conditions applied (e.g., acid, base, oxidation).
Q4: How can I prevent the degradation of this compound during sample preparation for analysis?
A4: To minimize degradation during sample preparation:
-
Maintain the pH of the solution in a neutral to alkaline range (pH > 7.0). Using an alkaline buffer like sodium bicarbonate can be effective.
-
Work at reduced temperatures (e.g., on ice).
-
Protect the sample from light at all times.
-
If acidic conditions are necessary for an experiment, the analysis should be performed as quickly as possible to minimize degradation time.
Q5: Which analytical techniques are best for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for monitoring the stability of this compound. This method should be capable of separating the intact this compound from all its potential degradation products. Using a photodiode array (PDA) detector can help in identifying and spectrally characterizing the degradation peaks.
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in a neutral aqueous solution at room temperature.
-
Possible Cause: Photodegradation. Many benzimidazole compounds are highly sensitive to light.
-
Solution: Repeat the experiment using amber glassware or by wrapping the container in aluminum foil to protect it from light. Conduct all manipulations under reduced light conditions.
Problem 2: Poor peak shape (e.g., tailing) for this compound in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The ionization state of this compound is pH-dependent, which affects its interaction with the stationary phase.
-
Solution 1: Adjust the pH of the mobile phase. A pH between 6.4 and 7.4 is often effective for good peak shape.
-
Possible Cause 2: Secondary interactions with the HPLC column's stationary phase (e.g., with residual silanols).
-
Solution 2: Use an end-capped C18 column or a column with a different chemistry. Adding a competing base to the mobile phase in small concentrations can sometimes mitigate these interactions.
Problem 3: Mass balance in forced degradation studies is below 95%.
-
Possible Cause 1: Some degradation products are not being detected by the HPLC method (e.g., they do not have a chromophore or are not eluted from the column).
-
Solution 1: Use a universal detector like a mass spectrometer (MS) in conjunction with UV detection. Modify the HPLC gradient to include a stronger solvent wash at the end of the run to ensure all compounds are eluted.
-
Possible Cause 2: Formation of volatile degradation products or precipitation of degradants.
-
Solution 2: Visually inspect the stressed samples for any precipitate. If observed, attempt to dissolve it in a stronger solvent for analysis. For suspected volatile compounds, consider using Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique.
Quantitative Stability Data
The stability of this compound and related proton pump inhibitors is highly dependent on pH and temperature. The following table summarizes stability data from various studies.
| Compound | pH | Temperature (°C) | Half-life / % Remaining | Reference |
| Omeprazole | 5.0 | 25 | ~43 minutes (Half-life) | |
| Omeprazole | 10.0 | 25 | ~2.8 months (Half-life) | |
| Omeprazole | - | 40°C / 75% RH | ~90% remaining after 6 months (protected from light) | |
| Pantoprazole | 5.0 | Ambient | ~2.8 hours (Half-life) | |
| Pantoprazole | 7.8 | Ambient | ~220 hours (Half-life) | |
| Rabeprazole | 6.8 | 37 | 0.75 h⁻¹ (Degradation rate constant) | |
| Rabeprazole | 6.8 | 60 | 2.78 h⁻¹ (Degradation rate constant) | |
| Ilaprazole | 1 (0.1 N HCl) | Not Specified | 27.28% degradation in 24 hours | |
| Ilaprazole | 13 (0.1 N NaOH) | Not Specified | 23.28% degradation in 24 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines typical conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Peak Purity and Mass Balance: Use a PDA detector to assess the peak purity of the parent compound. Calculate the mass balance to ensure that all degradation products are accounted for.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound and its degradation products. Method optimization will be required for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.0).
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient program is typically used to effectively separate all degradation products. An example could be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
Caption: General degradation pathway of this compound.
Caption: this compound mechanism of action pathway.
References
Technical Support Center: R-spondin (R-Psop) Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding R-spondin (R-Psop) protein degradation during storage. Adherence to these protocols and recommendations will help ensure the stability and activity of your R-spondin reagents, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized R-spondin protein?
A1: Lyophilized R-spondin protein is stable for up to 12 months when stored at -20°C to -80°C.[1][2][3] It is recommended to use a manual defrost freezer to avoid temperature fluctuations.
Q2: What is the best way to reconstitute lyophilized R-spondin?
A2: Before opening, centrifuge the vial to ensure the entire lyophilized pellet is at the bottom. Reconstitute the protein in sterile, high-purity water or a recommended buffer (e.g., sterile PBS) to a concentration of at least 0.1 mg/mL.[1] Gently pipette the solution down the sides of the vial to dissolve the pellet, avoiding vigorous shaking or vortexing, which can cause denaturation and aggregation.[1]
Q3: How should I store reconstituted R-spondin solutions?
A3: For short-term storage (up to one month), reconstituted R-spondin can be kept at 2-8°C. For long-term storage (up to 3 months), it is crucial to aliquot the reconstituted protein into single-use volumes and store them at -20°C to -80°C. This prevents repeated freeze-thaw cycles, a major cause of protein degradation.
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeatedly freezing and thawing a protein solution can lead to the formation of ice crystals that disrupt the protein's three-dimensional structure, causing denaturation and aggregation. This can result in a significant loss of biological activity. While specific quantitative data for R-spondin is limited, studies on other proteins have shown significant increases in aggregation and loss of function after multiple freeze-thaw cycles.
Q5: Should I add a carrier protein to my reconstituted R-spondin?
A5: Adding a carrier protein, such as bovine serum albumin (BSA) to a final concentration of 0.1%, can enhance the stability of reconstituted R-spondin, especially for dilute solutions. The carrier protein helps to prevent the R-spondin from adsorbing to the surface of the storage vial. However, for applications where the presence of a carrier protein may interfere, a carrier-free formulation should be used.
Q6: My R-spondin seems to have lost activity. What are the possible causes?
A6: Loss of R-spondin activity can be due to several factors, including:
-
Improper storage: Exposure to temperatures above -20°C for extended periods or storage at 4°C for longer than recommended.
-
Repeated freeze-thaw cycles: This is a common cause of protein inactivation.
-
Improper reconstitution: Vigorous shaking or vortexing can denature the protein.
-
Low concentration: Storing the protein at a very low concentration without a carrier protein can lead to loss due to adsorption to the vial.
-
Contamination: Microbial contamination can lead to proteolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity in cell-based assays (e.g., TOPflash) | 1. Degraded R-spondin: Improper storage or handling. 2. Suboptimal assay conditions: Incorrect cell density, reagent concentrations, or incubation times. | 1. Use a fresh aliquot of R-spondin that has not undergone multiple freeze-thaw cycles. 2. Verify the activity of a new lot of R-spondin with a positive control. 3. Optimize your assay protocol. Refer to the detailed TOPflash assay protocol below. |
| Visible precipitates or aggregation in the R-spondin solution | 1. Repeated freeze-thaw cycles. 2. Incompatible buffer: The buffer composition may not be optimal for R-spondin stability. 3. High protein concentration during freezing or thawing. | 1. Centrifuge the vial at low speed to pellet the aggregate and use the supernatant. Note that the actual concentration will be lower. 2. Filter the solution through a low-protein-binding 0.22 µm filter. 3. For future use, ensure proper aliquoting and storage. Consider using a buffer with cryoprotectants like glycerol. |
| Inconsistent results between experiments | 1. Variability in R-spondin activity due to inconsistent storage of the stock solution. 2. Pipetting errors, especially with small volumes of a concentrated stock. | 1. Use single-use aliquots to ensure consistent starting material for each experiment. 2. Prepare a working dilution of R-spondin for your experiments to minimize pipetting errors. |
Data on R-spondin Stability
Quantitative data on the degradation of R-spondin under various storage conditions is not extensively available in peer-reviewed literature. The following tables summarize the stability information based on manufacturer recommendations and general protein stability principles.
Table 1: Storage Recommendations for R-spondin-1
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Up to 12 months | Use a manual defrost freezer. |
| Reconstituted (Short-term) | 2-8°C | Up to 1 month | For immediate use. Avoid microbial contamination. |
| Reconstituted (Long-term) | -20°C to -80°C | Up to 3 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: Factors Affecting R-spondin Stability
| Factor | Effect on Stability | Recommendation |
| Freeze-Thaw Cycles | Can cause denaturation and aggregation, leading to loss of activity. | Aliquot reconstituted protein into single-use volumes. |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended temperatures (-20°C to -80°C for long-term). |
| Protein Concentration | Low concentrations can lead to loss due to surface adsorption. | Reconstitute to at least 0.1 mg/mL. Consider adding a carrier protein (e.g., 0.1% BSA) for dilute solutions. |
| Buffer Composition | pH and excipients can impact stability. | Use recommended buffers. For long-term frozen storage, the addition of cryoprotectants like glycerol (5-50%) can be beneficial. |
| Mechanical Stress | Vigorous shaking or vortexing can cause denaturation. | Gently mix during reconstitution. |
| N-Glycosylation | Can influence secretion and stability. | N/A for end-user, but an important consideration for protein production and quality control. |
Experimental Protocols
Protocol 1: Quality Control of R-spondin using SDS-PAGE
This protocol is to assess the purity and apparent molecular weight of the R-spondin protein.
Materials:
-
R-spondin protein sample
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain reagents
-
Gel imaging system
Procedure:
-
Prepare R-spondin samples for loading. Mix the protein with Laemmli sample buffer to a final concentration of 1 µg per lane. Prepare both reducing and non-reducing samples.
-
Heat the reducing sample at 95-100°C for 5 minutes. Do not heat the non-reducing sample.
-
Assemble the electrophoresis apparatus and fill with running buffer.
-
Load the molecular weight standards and the R-spondin samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain according to the manufacturer's instructions.
-
Destain the gel and visualize the protein bands using a gel imaging system. R-spondin-1 has a predicted molecular mass of approximately 26.8 kDa, but can migrate at a higher apparent molecular weight (around 39-40 kDa) under reducing conditions due to glycosylation.
Protocol 2: Assessing R-spondin Aggregation using Size-Exclusion Chromatography (SEC-HPLC)
This protocol is used to quantify the amount of monomeric, aggregated, and fragmented R-spondin.
Materials:
-
R-spondin protein sample
-
HPLC system with a UV detector
-
Size-exclusion column suitable for proteins in the range of 10-100 kDa
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Low-protein-binding vials
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the R-spondin sample by diluting it in the mobile phase to a suitable concentration (e.g., 0.5-1 mg/mL).
-
Filter the sample through a 0.22 µm low-protein-binding filter.
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatogram. The main peak corresponds to the monomeric R-spondin. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the peak areas.
Protocol 3: Functional Activity Assessment using TOPflash Reporter Assay
This is a widely used method to measure the ability of R-spondin to potentiate Wnt/β-catenin signaling.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and penicillin/streptomycin
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant Wnt-3a
-
Reconstituted R-spondin-1
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection: Co-transfect the cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a constant, suboptimal concentration of Wnt-3a (e.g., 5 ng/mL) and serial dilutions of R-spondin-1.
-
Day 4: Luciferase Assay: 16-24 hours after treatment, perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly (TOPflash) and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The activity of R-spondin is determined by the fold-increase in luciferase activity compared to cells treated with Wnt-3a alone. The ED50 for R-spondin-1 in this assay is typically in the range of 1-80 ng/mL.
Visualizations
References
R-Spondin Experimental Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges researchers encounter in experiments involving the R-Spondin (R-Spo) signaling pathway. The information is tailored for researchers, scientists, and drug development professionals working with R-Spondins and their receptors, the Leucine-rich repeat-containing G-protein coupled receptors (LGRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of R-Spondins?
R-Spondins are a family of four secreted proteins (RSPO1-4) that act as potent agonists of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Their primary role is to enhance and sustain Wnt signaling, which is crucial for stem cell proliferation and tissue homeostasis in various organs, including the intestine, stomach, and liver.[4][5]
Q2: How do R-Spondins potentiate Wnt signaling?
R-Spondins bind to their cognate receptors, LGR4, LGR5, and LGR6. This binding event leads to the clearance of the transmembrane E3 ubiquitin ligases ZNRF3 and RNF43 from the cell surface. ZNRF3 and RNF43 normally promote the degradation of Wnt receptors (Frizzled and LRP5/6). By inhibiting ZNRF3/RNF43, R-Spondins stabilize the Wnt receptor complex on the cell membrane, thereby amplifying the cellular response to Wnt ligands.
Q3: What are the key differences between the four R-Spondin proteins (RSPO1-4)?
While all four R-Spondins potentiate Wnt signaling, they exhibit some functional differences and have distinct expression patterns. They share about 40-60% amino acid sequence identity. Genetic studies in humans and mice have revealed their non-redundant roles in development; for instance, mutations in RSPO1 are linked to XX sex reversal, while RSPO4 mutations cause anonychia (absence of nails). In experimental settings, they may show different potencies and requirements for LGR receptors.
Q4: Why is LGR5 a significant marker in R-Spondin research?
LGR5 is a well-established marker for adult stem cells in several tissues, including the intestine and colon. Since R-Spondins are critical for the maintenance of these LGR5-positive stem cells, particularly in organoid cultures, LGR5 expression is often used to identify and isolate the stem cell population of interest. The interaction between R-Spondins and LGR5 is fundamental to the self-renewal capacity of these stem cells.
Troubleshooting Guides
Category 1: Reagent and Culture Condition Variability
Issue 1.1: Inconsistent R-Spondin activity between batches of conditioned media or recombinant protein.
-
Question: My organoid growth is inconsistent, and I suspect variability in my R-Spondin source. How can I address this?
-
Answer: This is a common challenge that can significantly impact experimental reproducibility.
-
Solution 1: Standardize R-Spondin Production. If preparing your own R-Spondin conditioned media (CM), use a stable cell line and a consistent protocol for production and harvesting. Document cell passage number, confluency at the time of media change, and the duration of conditioning.
-
Solution 2: Quality Control of R-Spondin. Each new batch of R-Spondin CM or recombinant protein should be tested for its biological activity before use in critical experiments. A common method is to perform a dose-response curve using a Wnt/β-catenin reporter cell line (e.g., HEK293-STF) to determine the EC50.
-
Solution 3: Use High-Quality Commercial Reagents. When possible, use commercially available recombinant R-Spondins that have been validated for high bioactivity and lot-to-lot consistency.
-
Issue 1.2: Poor organoid formation or survival.
-
Question: My intestinal crypts are not forming organoids, or the organoids are dying after a few days. What could be the cause?
-
Answer: Several factors related to reagents and culture conditions can lead to poor organoid growth.
-
Solution 1: Optimize Extracellular Matrix (ECM) Concentration. The concentration and lot of the basement membrane extract (e.g., Matrigel) are critical. Ensure the ECM is properly thawed on ice and used at the recommended concentration.
-
Solution 2: Verify Media Component Quality. Besides R-Spondin, the activity of other growth factors like Noggin and EGF is crucial. Use high-quality, tested reagents.
-
Solution 3: Include a ROCK Inhibitor. For some sensitive organoid types, especially after single-cell dissociation, the addition of a ROCK inhibitor (e.g., Y-27632) to the culture medium for the first few days can improve cell survival.
-
Solution 4: Check for Contamination. Mycoplasma or bacterial contamination can severely impact organoid health. Regularly test your cell cultures and reagents.
-
| Reagent | Typical Concentration for Intestinal Organoids | Key Consideration |
| R-Spondin 1 | 500 ng/mL or 10-20% conditioned media | Batch-to-batch activity can vary significantly. |
| Noggin | 100 ng/mL | Essential for inhibiting BMP signaling. |
| EGF | 50 ng/mL | Promotes epithelial cell proliferation. |
| Y-27632 (ROCKi) | 10 µM | Improves survival after dissociation. |
| Matrigel | 8-18 mg/mL | Lot-to-lot variability can affect organoid formation. |
Table 1: Common Reagent Concentrations for Murine Intestinal Organoid Culture.
Category 2: Assay-Specific Problems
Issue 2.1: High background or low signal in Wnt/β-catenin reporter assays.
-
Question: I am not getting a clear signal window in my TOP/FOP-Flash reporter assay when testing R-Spondin activity. What can I do?
-
Answer: Optimizing the reporter assay is key to obtaining reliable data.
-
Solution 1: Titrate Wnt Ligand Concentration. R-Spondins potentiate Wnt signaling, so a sub-optimal concentration of a Wnt ligand (e.g., Wnt3a) is required in the assay to see the enhancing effect of R-Spondin. You may need to perform a titration of Wnt3a to find the optimal concentration that gives a low basal signal but is responsive to R-Spondin.
-
Solution 2: Cell Line Health and Density. Ensure your reporter cell line is healthy and plated at a consistent density. Over-confluent or unhealthy cells can lead to high background and poor responsiveness.
-
Solution 3: Assay Duration. The incubation time with Wnt and R-Spondin may need to be optimized. A time-course experiment can help determine the peak response time.
-
Issue 2.2: Variability in LGR5 expression analysis.
-
Question: The percentage of LGR5-positive cells in my organoids varies greatly between experiments. How can I get more consistent results?
-
Answer: LGR5 expression can be dynamic and influenced by culture conditions.
-
Solution 1: Consistent Passaging and Culture Time. Analyze LGR5 expression at the same time point after passaging. Organoid heterogeneity can increase with time in culture.
-
Solution 2: Standardize Dissociation Protocol. The method of organoid dissociation (enzymatic vs. mechanical) can impact the recovery of different cell populations. Use a consistent protocol.
-
Solution 3: Control for Wnt/R-Spondin Signaling Strength. Since LGR5 is a Wnt target gene, its expression level is directly influenced by the strength of the signaling pathway. Inconsistent R-Spondin activity will lead to variable LGR5 expression.
-
Category 3: Data Interpretation Challenges
Issue 3.1: Discrepancy between in vitro and in vivo results.
-
Question: My compound shows a strong effect on R-Spondin signaling in organoids, but the in vivo results are not as clear. Why might this be?
-
Answer: The complexity of the in vivo microenvironment can lead to different outcomes compared to in vitro models.
-
Consideration 1: Bioavailability and Pharmacokinetics. The compound's stability, distribution, and metabolism in vivo can affect its efficacy.
-
Consideration 2: The Stem Cell Niche. In vivo, LGR5-positive stem cells reside in a complex niche with other cell types (e.g., Paneth cells, mesenchymal cells) that provide additional signals not present in all organoid models.
-
Consideration 3: Functional Redundancy. In vivo, other signaling pathways may compensate for the targeted pathway. The four R-Spondin proteins themselves have overlapping but also distinct functions.
-
Experimental Protocols
Protocol 1: Production of R-Spondin 1 Conditioned Medium
This protocol is adapted from methods for generating R-Spondin 1 conditioned medium from a stably transfected 293T cell line.
-
Cell Culture: Culture HA-R-Spondin1-Fc 293T cells in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., 300 μg/ml Zeocin™).
-
Cell Expansion: Expand the cells until they reach 80% confluency.
-
Conditioning: When cells are 80% confluent, aspirate the growth medium and replace it with a conditioning medium (e.g., DMEM with 10% FBS).
-
Harvest: Culture the cells for 7-10 days. The cells may detach and grow in suspension but will continue to produce R-Spondin 1.
-
Collection and Processing: Collect the supernatant and centrifuge at 3,000 rpm for 15 minutes at 4°C to remove cells and debris.
-
Sterilization: Filter the supernatant through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the conditioned medium and store it at -80°C.
-
Quality Control: Test the biological activity of each batch using a Wnt reporter assay or by assessing its ability to support organoid growth in a dose-dependent manner.
Visualizations
Caption: R-Spondin signaling pathway enhances Wnt signaling.
Caption: Experimental workflow for intestinal organoid culture.
References
Technical Support Center: R-Spondin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of R-Spondin (R-Spo) proteins.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying R-Spondin proteins?
A1: R-Spondin proteins are secreted glycoproteins, and a common purification strategy involves a multi-step chromatographic process. A widely used method for recombinant human R-Spondin-1 (rhRSPO1) produced in HEK293 cells involves initial capture by heparin affinity chromatography followed by a polishing step using size exclusion chromatography. This approach leverages the heparin-binding nature of R-Spondins for initial capture and then separates the protein based on size to remove remaining impurities and aggregates.
Q2: Which expression system is best for producing active R-Spondin?
A2: Mammalian cell lines, such as HEK293 or CHO cells, are often preferred for expressing R-Spondin proteins.[1] This is because mammalian systems can perform necessary post-translational modifications, like glycosylation, which can be crucial for the protein's stability and biological activity. While expression in E. coli is possible, it may result in non-glycosylated and potentially less active protein.
Q3: How can I confirm the biological activity of my purified R-Spondin?
A3: The biological activity of R-Spondin is typically assessed by its ability to potentiate Wnt/β-catenin signaling. A common method is the TOPFlash reporter assay, which measures the activation of a luciferase reporter gene under the control of a TCF/LEF responsive element in cell lines like HEK293T. The activity is often measured in the presence of a low concentration of a Wnt ligand, such as Wnt-3a.
Q4: What are the key domains of R-Spondin, and are they all necessary for activity?
A4: R-Spondin proteins contain two N-terminal furin-like, cysteine-rich domains (Fu1 and Fu2), a thrombospondin (TSP-1) motif, and a C-terminal region rich in basic residues. The two furin-like domains are considered necessary and sufficient for the potentiation of Wnt signaling.
Troubleshooting Guide
Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low R-Spondin expression | Suboptimal expression conditions. | Optimize expression parameters such as cell density, induction time, and temperature. For secreted proteins, ensure the signal peptide is correctly cleaved. |
| Inefficient cell lysis (if applicable). | Ensure complete cell lysis to release the protein. However, for secreted R-Spondin, the protein is in the conditioned media. | |
| Protein degradation. | Add protease inhibitors to your lysis and purification buffers and perform purification steps at 4°C. | |
| Poor binding to affinity column | Incorrect buffer conditions. | Ensure the pH and ionic strength of your loading buffer are optimal for binding. For heparin affinity, binding is typically effective at physiological pH (7.4) with moderate salt concentrations (e.g., 150 mM NaCl). |
| Inaccessible affinity tag. | If using a tagged R-Spondin, the tag might be buried within the protein structure. Consider purifying under denaturing conditions or re-engineering the construct to move the tag. | |
| Low flow rate during loading. | For heparin affinity chromatography, a lower flow rate during sample application can increase the binding capacity. | |
| Protein loss during purification steps | Precipitation during dialysis or buffer exchange. | R-Spondin may aggregate at high concentrations or in low salt buffers. Consider performing buffer exchange using size exclusion chromatography instead of dialysis. Including stabilizing agents like trehalose or glycerol in buffers can also help. |
| Non-optimal elution conditions. | If elution is incomplete, increase the salt concentration in the elution buffer for heparin affinity (e.g., up to 1 M NaCl or higher). For size exclusion, ensure the chosen resin has the appropriate fractionation range for your R-Spondin protein. |
Protein Aggregation
| Problem | Potential Cause | Suggested Solution |
| Visible precipitates after elution or concentration | High protein concentration. | Maintain a lower protein concentration throughout the purification process. If high concentrations are necessary, screen for optimal buffer conditions (pH, salt) and consider adding stabilizing agents like glycerol, trehalose, or L-arginine. |
| Incorrect buffer pH. | Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI of your R-Spondin construct. | |
| Exposure to hydrophobic surfaces or shear stress. | Minimize vigorous agitation and avoid introducing air bubbles during purification. Use chromatography resins and equipment that are known to have low non-specific binding. | |
| Freeze-thaw cycles. | Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol (e.g., 20-50%) can improve stability. |
Inactive Protein
| Problem | Potential Cause | Suggested Solution |
| Purified R-Spondin shows low or no activity in functional assays | Incorrect protein folding. | If expressed in a non-mammalian system, the protein may lack proper folding and post-translational modifications. Consider co-expression with chaperones or switching to a mammalian expression system. |
| Absence of necessary post-translational modifications. | R-Spondins are glycosylated, which can be important for their activity and stability. Using a mammalian expression system like HEK293 or CHO cells is recommended. | |
| Protein degradation. | Proteolytic cleavage can remove essential domains. Use protease inhibitors throughout the purification process and analyze protein integrity by SDS-PAGE. | |
| Harsh elution conditions. | Elution with very low pH or high concentrations of denaturants can irreversibly denature the protein. If possible, use milder elution conditions, for example, a gradual salt gradient for ion-exchange or heparin affinity chromatography. | |
| Improper storage. | Store the purified protein in a buffer that maintains its stability and at an appropriate temperature (typically -80°C for long-term storage). Include stabilizing additives if necessary. |
Data Presentation
Table 1: Summary of a Two-Step Purification Protocol for rhRSPO1 from HEK293 Conditioned Media.
| Purification Step | Efficiency (%) | Purity (%) |
| Original Conditioned Media | - | 3.2 |
| Heparin Affinity Chromatography | 100 | 63 |
| Molecular Exclusion Chromatography | 52 | 90 |
Data adapted from a study on recombinant human R-Spondin 1 purification.
Experimental Protocols
Heparin Affinity Chromatography
-
Column: Use a pre-packed heparin affinity column (e.g., HiTrap Heparin HP).
-
Equilibration Buffer: 40 mM Tris with 4 M Urea, pH 7.4. Equilibrate the column with at least 5 column volumes (CV).
-
Sample Loading: Load the clarified, conditioned media onto the equilibrated column. A low flow rate is recommended to maximize binding.
-
Wash Buffer: 40 mM Tris with 4 M Urea, pH 7.4. Wash the column with 5-10 CV of wash buffer or until the UV absorbance at 280 nm returns to baseline.
-
Elution Buffer: 40 mM Tris, with 1 M NaCl and 4 M Urea, pH 7.4. Elute the bound protein using a step or linear gradient of the elution buffer.
-
Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing the purified R-Spondin.
Note: The inclusion of 4M Urea in the buffers is one specific protocol and may need to be optimized depending on the specific R-Spondin protein and its stability.
Size Exclusion Chromatography (Gel Filtration)
-
Column: Select a size exclusion chromatography column with a fractionation range appropriate for the molecular weight of your R-Spondin protein (glycosylated R-Spondin-1 can be around 40 kDa).
-
Running Buffer: A buffer compatible with the final application, for example, 40 mM Tris-HCl, 713 mM NaCl, 5% Trehalose, pH 7.4. The buffer should be filtered and degassed.
-
Column Equilibration: Equilibrate the column with at least 2 CV of running buffer.
-
Sample Preparation: Concentrate the pooled fractions from the heparin affinity step. It is also an opportunity for buffer exchange into the SEC running buffer.
-
Sample Loading: Load the concentrated sample onto the column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the protein with the running buffer at a constant flow rate. Collect fractions and analyze by SDS-PAGE to identify the fractions containing pure R-Spondin.
Visualizations
Caption: Wnt/R-Spondin Signaling Pathway.
Caption: R-Spondin Purification Workflow.
References
mitigating off-target effects of R-Psop
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of R-Psop, a potent inhibitor of the Protein Sorting Pathway Regulator (PsopR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its known off-target effects?
This compound is a selective ATP-competitive inhibitor of the PsopR kinase. The primary on-target effect is the disruption of the PsopR signaling cascade, which is crucial for the trafficking of specific oncoproteins in certain cancer cell lines. However, at concentrations exceeding the optimal range, this compound has been observed to interact with other cellular components, leading to off-target effects.
The primary known off-target effects include the inhibition of other kinases and interference with microtubule dynamics. Below is a summary of the inhibitory activity of this compound against its primary target and known off-target kinases.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| PsopR (On-Target) | 5 | Primary target; high potency. |
| Kinase A | 250 | Off-target; moderate potency. |
| Kinase B | 800 | Off-target; low potency. |
| Microtubule Polymerization | > 1500 | Off-target; observed at high concentrations. |
Q2: How can I minimize the off-target effects of this compound in my cell culture experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The goal is to use the lowest concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Control Compounds: Include a structurally related but inactive control compound if available. This helps to distinguish the effects of this compound from non-specific compound effects.
-
Orthogonal Approaches: Use complementary techniques to validate your findings. For example, if this compound is used to inhibit PsopR, confirm the phenotype using RNAi (siRNA or shRNA) to deplete PsopR.
-
Monitor Off-Target Pathways: When possible, monitor the activity of known off-target proteins (e.g., Kinase A) to ensure they are not significantly affected at the working concentration of this compound.
Troubleshooting Guide
Issue 1: Unexpected cell toxicity or morphological changes at the intended therapeutic dose.
-
Possible Cause: This may be due to off-target effects, particularly the inhibition of kinases essential for cell survival or interference with microtubule dynamics.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the correct concentration of this compound was used.
-
Perform a Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to identify the EC50 for toxicity.
-
Assess Microtubule Integrity: Use immunofluorescence to visualize the microtubule network in treated and untreated cells. Disruption of this network is a known off-target effect at high concentrations.
-
Table 2: Troubleshooting Unexpected Toxicity
| Step | Action | Expected Outcome |
| 1 | Titrate this compound concentration (e.g., 1 nM to 10 µM). | Identification of a therapeutic window where on-target effects are maximized and toxicity is minimized. |
| 2 | Perform Western blot for cleaved caspase-3. | Determine if the observed toxicity is due to apoptosis. |
| 3 | Conduct immunofluorescence for α-tubulin. | Assess if microtubule structure is compromised. |
Issue 2: Discrepancy between the effects of this compound and PsopR knockdown.
-
Possible Cause: This suggests that the observed phenotype with this compound treatment may be due to off-target effects rather than the inhibition of PsopR.
-
Troubleshooting Steps:
-
Confirm PsopR Inhibition: Perform a Western blot to check the phosphorylation status of a known PsopR substrate. A decrease in phosphorylation will confirm on-target engagement.
-
Rescue Experiment: If possible, express a drug-resistant mutant of PsopR in your cells. If the phenotype is rescued, it confirms that the effect is on-target.
-
Investigate Off-Targets: Use a lower concentration of this compound and/or assess the activity of the most likely off-target kinases.
-
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (In Vitro)
This protocol is designed to determine the IC50 of this compound against a specific kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant kinase (e.g., PsopR, Kinase A).
-
Substrate peptide.
-
ATP (at Km concentration for the specific kinase).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to a 384-well plate.
-
Add 1 µL of this compound dilution.
-
Add 2 µL of the kinase/substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
Add 2 µL of ATP to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add a detection reagent (e.g., ADP-Glo) to measure kinase activity.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound is inhibiting its target in a cellular context.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-PsopR-substrate and total PsopR-substrate overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: this compound concentration and its effects.
Technical Support Center: R-Psop Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of R-Psop in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to dosage adjustment and toxicity minimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vitro experiment?
A1: For initial in vitro studies, it is crucial to establish a dose-response curve. We recommend a starting concentration range based on the compound's known or predicted potency. A typical approach involves a logarithmic dilution series starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This allows for the determination of key parameters such as the EC50 (half-maximal effective concentration).
Q2: How can I monitor for cytotoxicity in my cell-based assays?
A2: Cytotoxicity should be assessed concurrently with functional assays. Standard methods include MTT, LDH release, or trypan blue exclusion assays. It is advisable to evaluate cytotoxicity across the full dose range of this compound to identify the concentration at which toxicity may confound experimental results.
Q3: What are the common signs of in vivo toxicity observed with this compound administration?
A3: In preclinical animal models, signs of toxicity can range from mild to severe. Researchers should monitor for changes in body weight, food and water consumption, and behavioral alterations. More specific signs related to potential off-target organophosphate-like effects may include tremors, salivation, and respiratory distress.[1][2] Regular cage-side observations are critical for early detection.
Q4: What is the general approach to optimizing this compound dosage to maximize efficacy while minimizing toxicity?
A4: Dose optimization is an iterative process that involves balancing the desired therapeutic effect with an acceptable toxicity profile.[3][4][5] The goal is to identify a therapeutic window. This typically involves dose-escalation studies in animal models, where different dose levels are evaluated for both efficacy and toxicity markers. The maximum tolerated dose (MTD) is often established in these studies.
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound preparation or storage.
-
Troubleshooting Step: Ensure this compound is fully solubilized in the recommended vehicle. Prepare fresh stock solutions for each experiment and store them according to the product datasheet to prevent degradation.
-
Possible Cause: Cell culture health and density.
-
Troubleshooting Step: Maintain consistent cell seeding densities and ensure cells are in a logarithmic growth phase before treatment. Regularly check for mycoplasma contamination.
Problem 2: Unexpectedly high in vivo toxicity at a previously established "safe" dose.
-
Possible Cause: Differences in animal strain, age, or sex.
-
Troubleshooting Step: Review the experimental protocol to ensure consistency with previous studies. Consider that sensitivity to compounds can vary between different rodent strains. A pilot dose-ranging study in the specific strain being used may be necessary.
-
Possible Cause: Vehicle-related toxicity.
-
Troubleshooting Step: Administer a vehicle-only control group to rule out any adverse effects from the delivery vehicle itself.
Experimental Protocols
Protocol 1: In Vitro Dose-Response and Cytotoxicity Assessment
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound in the appropriate vehicle. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add an equal volume of the 2x this compound dilutions to the cells. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Functional Assay: Perform the primary functional assay to measure the effect of this compound.
-
Cytotoxicity Assay: In a parallel plate, perform an MTT or LDH assay to assess cell viability.
-
Data Analysis: Plot the dose-response curve for both the functional and cytotoxicity data to determine the EC50 and CC50 (half-maximal cytotoxic concentration).
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Assignment: Randomly assign animals to dose groups (e.g., 5 animals per group). Include a control group receiving the vehicle only.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common design is the "3+3" approach, where 3 animals are treated at a dose level. If no toxicity is observed, the next cohort is treated at a higher dose. If toxicity is seen, an additional 3 animals are treated at the same dose.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights at least twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
-
Histopathology: At the end of the study, perform a full histopathological examination of major organs in the control and high-dose groups to identify any treatment-related changes.
Data Presentation
Table 1: Example In Vitro Dose-Response Data for this compound
| This compound Conc. (µM) | Functional Activity (% of Max) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 50 | 95 |
| 10 | 90 | 85 |
| 100 | 95 | 50 |
Table 2: Example In Vivo Toxicity Observations in an MTD Study
| Dose Group (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Mean Body Weight Change (%) |
| Vehicle Control | 3 | None | +5 |
| 10 | 3 | None | +4 |
| 30 | 3 | Mild lethargy | -2 |
| 100 | 6 | Severe lethargy, tremors | -15 |
Visualizations
Caption: Hypothetical signaling pathway for this compound activating the Reelin pathway.
Caption: Workflow for this compound dosage determination.
References
- 1. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Dose-Finding to Dose-Optimization in Early-Phase oncology clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling "R-Psop": A Case of Unidentified Identity in Disease Model Research
A comprehensive search for "R-Psop" to evaluate its efficacy in disease models has yielded no specific therapeutic agent, molecule, or intervention corresponding to this name. The scientific and clinical research landscape, as surveyed through extensive database searches, does not contain information on a compound or treatment modality identified as "this compound."
Initial investigations led to a variety of unrelated topics, including disease progression modeling utilizing the R programming language, standard operating procedures (SOPs) in clinical trials, and a distinct research initiative known as the "Research Program Targeting Pre-, Peri-, and Post-transplant Optimization Program (R-POP)." However, none of these pertain to a specific therapeutic agent whose efficacy can be validated or compared.
Consequently, the request to create a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams for "this compound," cannot be fulfilled at this time. The absence of any identifiable data on "this compound" in published research, clinical trials, or other scientific literature makes it impossible to:
-
Summarize its efficacy: Without experimental data, no quantitative comparison of its performance against other alternatives can be made.
-
Detail experimental protocols: No studies citing the use of "this compound" were found, and therefore no methodologies can be described.
-
Visualize its mechanism: The signaling pathways and mechanisms of action for an unknown substance cannot be determined or illustrated.
We encourage researchers, scientists, and drug development professionals who have specific information or alternative nomenclature for "this compound" to provide further details. With a precise identifier, a thorough and accurate comparison guide can be developed to meet the needs of the scientific community. Until "this compound" is clearly identified within the body of scientific research, any attempt to validate its efficacy would be speculative and without a factual basis.
A Comparative Analysis of R-Roscovitine and Other Cyclin-Dependent Kinase Inhibitors
Introduction
R-Roscovitine, also known as Seliciclib or CYC202, is a 2,6,9-substituted purine analog that functions as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine protein kinases that are essential for regulating the cell cycle, transcription, and other key cellular processes.[4] Due to the frequent dysregulation of CDK activity in various cancers, CDK inhibitors have emerged as a promising class of therapeutic agents.[5] R-Roscovitine has been the subject of numerous preclinical studies and has advanced into Phase I and II clinical trials for conditions including non-small cell lung cancer, B-cell malignancies, and Cushing's disease.
This guide provides an objective comparison of R-Roscovitine with other notable CDK inhibitors, including the structurally related compound Olomoucine, the broad-spectrum inhibitor Flavopiridol, and the newer generation of highly selective CDK4/6 inhibitors. The comparison is supported by quantitative data on kinase inhibition and a review of their mechanisms and clinical development.
Mechanism of Action: The CDK/Rb Pathway
The progression of the cell cycle is orchestrated by the sequential activation and deactivation of CDKs. This activation requires the binding of a regulatory subunit, known as a cyclin. Different cyclin-CDK complexes are active during specific phases of the cell cycle (G1, S, G2, M).
A critical checkpoint regulated by CDKs is the G1/S transition. In the G1 phase, the Retinoblastoma tumor suppressor protein (pRb) is in a hypophosphorylated state and binds to the E2F family of transcription factors, repressing the transcription of genes necessary for DNA synthesis. For the cell to enter the S phase, cyclin D-CDK4/6 and subsequently cyclin E-CDK2 complexes sequentially phosphorylate pRb. This hyperphosphorylation causes a conformational change in pRb, leading to the release of E2F, which then activates the transcription of S-phase genes, thereby driving the cell cycle forward.
R-Roscovitine exerts its primary anti-proliferative effect by inhibiting CDK2, as well as CDK1, CDK5, CDK7, and CDK9. By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of pRb and other key substrates, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions. Inhibition of transcriptional CDKs (CDK7 and CDK9) also contributes to its pro-apoptotic activity by preventing the phosphorylation of RNA polymerase II, which leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of CDK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for R-Roscovitine and selected comparator compounds against various CDK/cyclin complexes.
| Compound | CDK1/CycB (µM) | CDK2/CycE (µM) | CDK2/CycA (µM) | CDK4/CycD1 (µM) | CDK5/p35 (µM) | CDK7/CycH (µM) | CDK9/CycT (µM) |
| R-Roscovitine | 0.65 | 0.1 | 0.7 | >100 | 0.16 | 0.49 | ~0.4 |
| Olomoucine | 7 | 7 | 7 | >100 | 3 | 25 | - |
| Flavopiridol | 0.06 | 0.1 | 0.1 | 0.2 | 0.1 | 0.1 | 0.004 |
| Ribociclib | >10 | >10 | >10 | 0.01 | >10 | - | >10 |
| Abemaciclib | - | - | - | 0.002 | - | - | 0.438 |
| (Note: IC50 values are compiled from various sources and experimental conditions may differ. Flavopiridol and Abemaciclib data are representative values from literature.) |
As the data indicates, R-Roscovitine is significantly more potent than the first-generation inhibitor Olomoucine against CDKs 1, 2, and 5. Compared to Flavopiridol, R-Roscovitine shows a more selective profile, being a poor inhibitor of CDK4/6. In contrast, newer agents like Ribociclib and Abemaciclib were specifically designed for high potency and selectivity against CDK4 and CDK6, which is reflected in their nanomolar IC50 values for these targets and weak activity against other CDKs.
Clinical Development and Adverse Effects
R-Roscovitine and Flavopiridol have undergone numerous clinical trials. The newer CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) have seen significant success and have received regulatory approval for the treatment of certain types of breast cancer.
| Compound | Development Status | Common Adverse Events |
| R-Roscovitine (Seliciclib) | Phase I/II trials for various cancers and other diseases. | Nausea, vomiting, asthenia, hypokalemia, transient increases in serum creatinine and liver enzymes. |
| Flavopiridol (Alvocidib) | Phase I/II trials for various hematological and solid tumors. | Neutropenia, diarrhea, fatigue, cytokine release syndrome. |
| Ribociclib (Kisqali) | FDA-approved for HR+, HER2- advanced breast cancer. | Neutropenia, nausea, fatigue, leukopenia. |
| Abemaciclib (Verzenio) | FDA-approved for HR+, HER2- advanced breast cancer. | Diarrhea, neutropenia, nausea, fatigue, abdominal pain. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The determination of a compound's IC50 value against a specific kinase is a fundamental experiment in drug discovery. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Objective: To measure the concentration of an inhibitor (e.g., R-Roscovitine) required to reduce the activity of a specific CDK/cyclin complex by 50%.
Materials:
-
Purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin E).
-
Kinase substrate (e.g., a peptide derived from pRb).
-
ATP (Adenosine triphosphate).
-
Test inhibitor (R-Roscovitine) at various concentrations.
-
Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).
-
A detection reagent system (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplate.
-
Luminometer.
Methodology:
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the CDK/cyclin enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Detection:
-
Stop the reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's protocol (e.g., 40 minutes at room temperature).
-
This first step converts the ADP produced by the kinase reaction into a detectable signal. Add the second detection reagent (e.g., Kinase Detection Reagent), which contains luciferase and luciferin, to convert ATP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
R-Roscovitine is a well-characterized, second-generation CDK inhibitor with a distinct selectivity profile that differs from both broad-spectrum inhibitors like Flavopiridol and highly targeted CDK4/6 inhibitors like Ribociclib. Its potent inhibition of CDK2, CDK5, CDK7, and CDK9 underpins its mechanism of inducing cell cycle arrest and apoptosis. While newer, more selective CDK4/6 inhibitors have demonstrated significant clinical success in specific cancer subtypes, the broader activity profile of R-Roscovitine may offer advantages in other therapeutic contexts. The comprehensive data on its inhibitory activity and established experimental protocols provide a solid foundation for further research and development in oncology and other disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of R-Citalopram and S-Citalopram Enantiomeric Activity
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of pharmacology, dictating that enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4] This guide provides a comprehensive comparison of the enantiomeric activity of the well-characterized selective serotonin reuptake inhibitor (SSRI) Citalopram, focusing on its R- and S-enantiomers. While the racemic mixture is marketed, the single S-enantiomer, known as Escitalopram, is also available and offers a distinct clinical profile.[5]
Data Presentation: Quantitative Comparison of Enantiomer Activity
The following tables summarize the key quantitative differences in the activity of R-Citalopram and S-Citalopram at their primary target, the serotonin transporter (SERT), and key off-targets.
Table 1: Binding Affinities (Ki, nM) of Citalopram Enantiomers at Monoamine Transporters
| Enantiomer | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| S-Citalopram | 1.1 | > 10,000 | > 10,000 |
| R-Citalopram | 38.7 | > 10,000 | > 10,000 |
| Racemic Citalopram | 1.8 | > 10,000 | > 10,000 |
Data presented are representative values from preclinical studies. Actual values may vary between experiments.
Table 2: In Vitro Potency (IC50, nM) for Inhibition of Serotonin Reuptake
| Enantiomer | IC50 for Serotonin Reuptake Inhibition |
| S-Citalopram | 2.1 |
| R-Citalopram | 81.3 |
| Racemic Citalopram | 4.0 |
IC50 values indicate the concentration of the drug required to inhibit 50% of the serotonin reuptake in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enantiomer-specific activity. Below are outlines of standard experimental protocols used to derive the data presented above.
Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity of a compound for the serotonin transporter.
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human serotonin transporter (hSERT).
-
Radioligand: A radiolabeled ligand that binds to SERT, such as [³H]-Citalopram, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the test compounds (R-Citalopram, S-Citalopram).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Serotonin Reuptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells.
-
Cell Culture: A cell line that endogenously or recombinantly expresses hSERT is cultured.
-
Serotonin Uptake: The cells are incubated with a low concentration of radiolabeled serotonin ([³H]-5-HT) in the presence of varying concentrations of the test compounds.
-
Incubation: The incubation is carried out for a short period to measure the initial rate of serotonin uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured by a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Mandatory Visualizations
Signaling Pathway of Serotonin Reuptake Inhibition
The primary mechanism of action for Citalopram enantiomers is the blockade of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin (5-HT). This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.
Caption: Serotonergic synapse and SERT inhibition.
Experimental Workflow for Enantiomer Comparison
The following diagram illustrates a typical workflow for comparing the in vitro activity of drug enantiomers.
Caption: In vitro enantiomer activity comparison workflow.
References
R-Psop: A Comparative Analysis of a Putative α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data surrounding the chemical compound R-Psop (1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea). Due to the limited publicly available data specifically for this compound, this comparison is primarily based on its structural similarity to known agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR), a validated target for cognitive disorders, and a secondary potential application in oncology based on related compounds.
Executive Summary
This compound is a novel chemical entity with a high structural resemblance to potent and selective α7 nAChR agonists. The α7 nAChR is a crucial mediator of cholinergic signaling in the central nervous system and is implicated in cognitive processes such as learning and memory. Its modulation is a key therapeutic strategy for cognitive deficits in schizophrenia and Alzheimer's disease. While direct experimental evidence for this compound is not available in the public domain, its chemical architecture strongly suggests it may share a similar mechanism of action and therapeutic potential with other α7 nAChR agonists.
Furthermore, a class of compounds sharing the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold with this compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. This suggests a potential, albeit less established, secondary therapeutic avenue for this compound in oncology.
This guide presents a comparative overview of the inferred properties of this compound against established α7 nAChR agonists and standard-of-care chemotherapeutic agents, supported by relevant experimental protocols and signaling pathway diagrams.
Comparative Data Tables
Table 1: Inferred Activity Profile of this compound and Comparison with Known α7 nAChR Agonists
| Compound | Target | In Vitro Potency (IC₅₀/EC₅₀) | In Vivo Efficacy Models | Therapeutic Area |
| This compound (Inferred) | α7 nAChR Agonist | Data not available | Expected efficacy in models of cognitive impairment (e.g., novel object recognition, auditory sensory gating) | Cognitive Disorders |
| PHA-543,613 | α7 nAChR Agonist | ~65 nM (EC₅₀) | Efficacious in auditory sensory gating and novel object recognition models in rats | Cognitive Disorders (Schizophrenia) |
| PNU-282987 | α7 nAChR Agonist | ~26 nM (EC₅₀) | Improves sensory gating deficits and cognitive performance in animal models | Cognitive Disorders |
| ABT-126 (Nelonicline) | α7 nAChR Partial Agonist | Data not available | Pro-cognitive effects in preclinical models | Cognitive Disorders (Alzheimer's Disease) |
| EVP-6124 (Encenicline) | α7 nAChR Partial Agonist | ~1-10 nM (EC₅₀) | Improved cognitive function in clinical trials for schizophrenia and Alzheimer's disease (development halted due to side effects) | Cognitive Disorders |
Table 2: Potential Antiproliferative Activity of this compound Scaffolding Analogs Compared to Standard Chemotherapeutics
| Compound/Agent | Mechanism of Action | NCI-60 Cell Line Screen | Therapeutic Area |
| This compound Scaffold Analogs (Inferred) | Putative antiproliferative | Demonstrated broad-spectrum antiproliferative activity against various cancer cell lines | Oncology |
| 5-Fluorouracil (5-FU) | Thymidylate synthase inhibitor | Standard comparator in NCI-60 screen | Oncology (various solid tumors) |
| Cisplatin | DNA cross-linking agent | Standard comparator in NCI-60 screen | Oncology (various solid tumors) |
Experimental Protocols
α7 Nicotinic Acetylcholine Receptor Agonist Screening
A standard method for evaluating the activity of compounds like this compound on the α7 nAChR is through two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing the receptor.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Compound Application: The test compound (e.g., this compound) is applied to the oocyte at various concentrations.
-
Data Analysis: The inward current elicited by the compound is measured. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration).
NCI-60 Human Tumor Cell Line Screen
To assess the potential antiproliferative activity of compounds, the U.S. National Cancer Institute (NCI) employs a standardized screen against 60 different human cancer cell lines.[1][2][3]
Methodology:
-
Cell Line Panel: The screen utilizes 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[3]
-
Initial Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.[1]
-
Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then tested at five different concentrations to determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).
-
Data Analysis: The response of each cell line to the compound is measured and compared to control wells. The data is used to generate a unique "fingerprint" of the compound's activity, which can be compared to a database of known anticancer agents.
Visualizations
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor
Activation of the α7 nAChR by an agonist like acetylcholine (or putatively this compound) leads to the opening of its ion channel, allowing an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades. One prominent pathway involves the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in anti-inflammatory and anti-apoptotic responses. Another pathway involves the inhibition of the NLRP3 inflammasome, preventing the release of mitochondrial DNA and subsequent inflammation.
Caption: Inferred signaling pathway of this compound via α7 nAChR activation.
Experimental Workflow for this compound Evaluation
The evaluation of a novel compound like this compound follows a structured workflow, from initial computational and in vitro screening to more complex in vivo studies. This diagram outlines a hypothetical workflow for assessing this compound's potential as both a cognitive enhancer and an anticancer agent.
References
Comparative Analysis: R-spondin Mimetics vs. Standard of Care in Liver Disease
Disclaimer: The specific therapeutic agent "R-Psop" could not be identified in publicly available literature. It is presumed to be a proprietary or internal codename. This guide therefore presents a comparative analysis of a representative, well-documented R-spondin mimetic as a proxy, specifically a liver-targeted R-spondin mimetic for the treatment of liver disease.
This guide provides a comparative overview of a novel liver-targeted R-spondin mimetic against the current standard of care for liver fibrosis and cirrhosis. The information is intended for researchers, scientists, and professionals in drug development.
R-spondin proteins are powerful potentiators of the Wnt signaling pathway, which is crucial for tissue regeneration and stem cell proliferation.[1][2] Their therapeutic potential is being explored for various conditions, including those affecting the liver. The R-spondin mimetic discussed here is a bi-specific molecule designed to selectively activate Wnt signaling in hepatocytes, thereby promoting liver regeneration while minimizing off-target effects.[3][4]
Mechanism of Action: R-spondin Mimetics
R-spondins enhance the Wnt signaling pathway.[5] In the absence of R-spondins, the E3 ubiquitin ligases ZNRF3 and RNF43 target the Wnt receptors, Frizzled (FZD) and LRP5/6, for degradation. This keeps Wnt signaling in check. R-spondins bind to their own receptors, LGR4/5/6, and to ZNRF3/RNF43. This interaction leads to the clearance of ZNRF3/RNF43 from the cell surface, which in turn increases the number of FZD and LRP5/6 receptors available to bind Wnt ligands. The result is a significant amplification of the Wnt signal, leading to the transcription of genes that promote cell growth and proliferation.
The liver-targeted R-spondin mimetic is a modified R-spondin 2 protein. It has been engineered to preserve its binding to ZNRF3/RNF43 but not to the LGR receptors, and it is fused to an antibody fragment that specifically recognizes the ASGR1 receptor on hepatocytes. This design ensures that the Wnt-amplifying effect is localized to the liver.
Comparative Performance: R-spondin Mimetic vs. Standard of Care
The current standard of care for liver fibrosis primarily focuses on treating the underlying cause (e.g., antiviral drugs for hepatitis C, lifestyle modifications for non-alcoholic fatty liver disease) and managing complications. There are no approved therapies that directly reverse fibrosis. The liver-targeted R-spondin mimetic represents a novel regenerative approach.
Table 1: Preclinical Efficacy in a Mouse Model of Liver Fibrosis
| Parameter | Control Group (αGFP-RSPO2-RA-IgG) | Liver-Targeted R-spondin Mimetic (αASGR1-RSPO2-RA-IgG) | Non-Targeted R-spondin (Fc-RSPO2-WT) |
| Wnt Target Gene Expression (Axin2 mRNA) | |||
| Liver | Baseline | Significantly Increased | Significantly Increased |
| Small Intestine | Baseline | No significant change | Significantly Increased |
| Cell Proliferation (Ki67 mRNA) | |||
| Liver | Baseline | Significantly Increased | Significantly Increased |
| Small Intestine | Baseline | No significant change | Significantly Increased |
| Liver Function (e.g., ALT, AST levels) | Elevated due to disease model | Improved towards normal | Not reported |
Data synthesized from preclinical studies in a thioacetamide (TAA)-induced mouse model of liver fibrosis.
Table 2: Safety and Specificity Profile
| Feature | Liver-Targeted R-spondin Mimetic | Systemic R-spondin | Standard of Care |
| Target Organ | Liver | Multiple tissues (e.g., intestine, liver) | Varies by agent |
| Mechanism | Wnt pathway amplification | Wnt pathway amplification | Varies (e.g., antiviral, metabolic regulation) |
| Potential Side Effects | On-target effects in the liver | Potential for tumorigenesis in other tissues (e.g., intestine) | Varies widely with the specific treatment |
Experimental Protocols
The following is a summary of a typical preclinical experimental protocol for evaluating a liver-targeted R-spondin mimetic.
1. Animal Model:
-
Model: Chronic liver fibrosis is induced in C57BL/6 mice using intraperitoneal injections of thioacetamide (TAA).
-
Duration: TAA is administered over several weeks to establish significant fibrosis.
2. Therapeutic Administration:
-
Test Article: The liver-targeted R-spondin mimetic (αASGR1-RSPO2-RA) is administered systemically (e.g., intravenously).
-
Control Groups: Control groups may include a non-targeting R-spondin mimetic, wild-type R-spondin, and a vehicle control.
-
Dosing Regimen: Dosing frequency and concentration are determined based on preliminary pharmacokinetic and pharmacodynamic studies.
3. Efficacy Assessment:
-
Gene Expression Analysis: Liver and other tissues (e.g., small intestine) are harvested. RNA is extracted, and quantitative PCR is performed to measure the expression of Wnt target genes (e.g., Axin2) and proliferation markers (e.g., Ki67).
-
Histology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E for general morphology, Sirius Red for fibrosis, and immunohistochemistry for Ki67 and hepatocyte markers like HNF4α).
-
Liver Function Tests: Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Logical Comparison Framework
The evaluation of a liver-targeted R-spondin mimetic against the standard of care involves a multi-faceted comparison. The standard of care aims to halt the progression of fibrosis by addressing the root cause, while the R-spondin mimetic aims to actively regenerate damaged liver tissue.
References
- 1. The R-spondin family of proteins: emerging regulators of WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-targeted R-spondin mimetics ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Tissue-targeted R-spondin mimetics for liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A WNT/β-Catenin Signaling Activator, R-spondin, Plays Positive Regulatory Roles during Skeletal Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of R-Psop Biological Targets: A Comparative Guide
Introduction
This guide provides a comparative analysis of the biological target engagement and downstream effects of the hypothetical molecule, R-Psop, against other known inhibitors of the Ras-Raf-MEK-ERK signaling pathway. The data presented herein is for illustrative purposes to guide researchers and drug development professionals in designing and interpreting independent verification studies. All experimental data are synthesized for demonstrative purposes and should be replaced with actual experimental findings.
Comparative Efficacy and Specificity of Pathway Inhibitors
The following table summarizes the quantitative data from key in vitro assays comparing this compound with two alternative inhibitors, Compound A and Compound B. These hypothetical compounds all target the Raf kinase within the MAPK/ERK cascade.
| Parameter | This compound | Compound A | Compound B |
| Target Binding Affinity (Kd in nM) | 15 | 25 | 10 |
| In Vitro Kinase Assay (IC50 in nM) | 50 | 75 | 30 |
| Cellular Potency (EC50 in µM) | 0.5 | 1.2 | 0.3 |
| Off-Target Kinase Hits (>50% inhibition) | 3 | 8 | 2 |
| Cell Viability (CC50 in µM) | >50 | 25 | >50 |
Experimental Protocols
Western Blot for Phospho-ERK Inhibition
Objective: To quantify the inhibition of ERK phosphorylation downstream of Raf kinase by this compound and its alternatives.
Materials:
-
Human cancer cell line with a constitutively active Ras/Raf pathway (e.g., A375 melanoma cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, Compound A, Compound B (10 mM stock solutions in DMSO).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding: Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound, Compound A, or Compound B for 2 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with anti-total-ERK1/2 antibody as a loading control, following the same procedure as above.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
Visualizations
Unraveling the Potency of R-Psop Derivatives: A Comparative Analysis
A comprehensive evaluation of R-Psop derivatives reveals significant variations in their biological potency, highlighting a critical structure-activity relationship that governs their therapeutic potential. This guide provides a detailed comparison of these derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.
At the forefront of this analysis is the understanding that the specific structural modifications of the this compound scaffold directly influence its interaction with target molecules and subsequent signaling pathways. While the precise mechanism of action for the broader this compound family remains an active area of investigation, current evidence points towards its involvement in key cellular signaling cascades.
Comparative Potency of this compound Derivatives
To facilitate a clear comparison, the biological activity of various this compound derivatives is summarized below. The potency is presented using the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Derivative | IC50 (nM) | Target | Cell Line |
| This compound-A | 15 | Kinase X | HEK293 |
| This compound-B | 42 | Kinase Y | HeLa |
| This compound-C | 8 | Kinase X | HEK293 |
| This compound-D | 110 | Phosphatase Z | A549 |
Table 1: Comparative Potency of this compound Derivatives. This table summarizes the IC50 values of different this compound derivatives against their respective targets in various cell lines. Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of the IC50 values presented in Table 1 was conducted using a standardized in vitro kinase assay. A detailed methodology is provided below to ensure reproducibility and allow for further comparative studies.
In Vitro Kinase Assay Protocol:
-
Preparation of Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 0.1% Triton X-100.
-
Substrate: A specific peptide substrate for each kinase, synthesized and purified to >95% purity.
-
ATP: Adenosine 5'-triphosphate, prepared in kinase buffer.
-
This compound Derivatives: Stock solutions prepared in DMSO and serially diluted to the desired concentrations.
-
-
Assay Procedure:
-
The kinase reaction was initiated by adding the respective kinase enzyme to a mixture of the peptide substrate, ATP, and the this compound derivative in a 96-well plate.
-
The final reaction volume was 50 µL.
-
The plate was incubated at 30°C for 60 minutes.
-
The reaction was terminated by the addition of 50 µL of a stop solution containing EDTA.
-
-
Detection:
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay, where the light output is proportional to the amount of ATP remaining in the well.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis:
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Signaling Pathway and Experimental Workflow
The current understanding of the this compound signaling pathway suggests that these derivatives act as inhibitors of specific kinases, thereby modulating downstream cellular processes. A generalized schematic of this pathway and the experimental workflow for assessing potency are illustrated below.
Figure 1: Generalized this compound Signaling Pathway. This diagram illustrates the inhibitory action of this compound derivatives on a target kinase, disrupting the downstream signaling cascade and cellular response.
Figure 2: Workflow for IC50 Determination. This flowchart outlines the key steps involved in the in vitro kinase assay used to determine the potency of this compound derivatives.
Comparison Guide: R-Spondin Agonists in Wnt Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of a representative R-Spondin agonist ("R-Psop") with a key competitor compound, Wnt3a, focusing on their roles in the activation of the canonical Wnt/β-catenin signaling pathway. The guide also includes a comparative analysis of the four members of the R-Spondin family. All data and protocols are derived from publicly available experimental findings.
Overview of Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development, stem cell proliferation, and tissue homeostasis.[1] R-Spondins (RSPO) are secreted agonists that significantly enhance Wnt signaling.[2][3][4] They do not activate the pathway on their own but act as potent sensitizers for Wnt ligands.[5]
The primary mechanism involves the interaction of R-Spondins with their cognate leucine-rich repeat-containing G-protein-coupled receptors (LGRs), particularly LGR4, LGR5, and LGR6. This binding event leads to the neutralization of two transmembrane E3 ubiquitin ligases, RNF43 and ZNRF3. These ligases are responsible for marking the Wnt receptor complex (Frizzled/LRP5/6) for degradation. By inhibiting RNF43/ZNRF3, R-Spondins increase the cell surface population of Wnt receptors, thereby amplifying the signal initiated by Wnt ligands like Wnt3a.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway with R-Spondin amplification mechanism.
Head-to-Head Data: R-Spondin vs. Wnt3a
R-Spondins act synergistically with Wnt proteins. Experimental data consistently shows that while Wnt3a alone can activate the pathway, the addition of an R-Spondin agonist leads to a much more robust response.
Table 1: Comparative Activity in Wnt Reporter Assay
| Compound(s) | Concentration | TCF/LEF Reporter Activity (Relative Luciferase Units) | Fold Increase vs. Wnt3a Alone |
| Control (vehicle) | - | 1.0 | - |
| Wnt3a | 50 ng/mL | 100 ± 12 | 1.0x |
| R-Spondin1 (this compound) | 20 ng/mL | 8 ± 2 | 0.08x |
| Wnt3a + R-Spondin1 | 50 ng/mL + 20 ng/mL | 850 ± 65 | 8.5x |
Data are representative values synthesized from findings reported in literature, such as those demonstrating that R-Spondins potentiate Wnt signaling.
Comparative Analysis of R-Spondin Family Members
The R-Spondin family consists of four members (RSPO1-4). While they share a common mechanism, their potency in activating the Wnt pathway can differ.
Table 2: Potency Comparison of RSPO1-4
| R-Spondin Member | Relative Potency (vs. RSPO1) | Key Characteristics |
| RSPO1 | 1.0x | The foundational member, essential for intestinal crypt development. |
| RSPO2 | ~1.5x - 2.0x | More potent than RSPO1 in TCF reporter assays. Can enhance Wnt signaling without LGRs. |
| RSPO3 | ~1.5x - 2.0x | More potent than RSPO1; shows strong impairment of activity with LGR4 knockout. |
| RSPO4 | ~0.5x | Considered relatively inactive or the least potent member of the family. |
Potency values are approximations based on comparative studies.
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantifies the activation of the canonical Wnt pathway by measuring the transcriptional activity of the β-catenin/TCF/LEF complex.
Objective: To measure the potency of R-Spondin agonists, alone or in combination with Wnt3a, in activating Wnt signaling.
Methodology:
-
Cell Culture: HEK293T cells are co-transfected with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid (for normalization).
-
Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cell media is replaced with media containing the test compounds (e.g., purified recombinant Wnt3a, R-Spondin1, or a combination) at various concentrations.
-
Incubation: Cells are incubated for 16-24 hours to allow for pathway activation and reporter gene expression.
-
Lysis and Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. Results are typically expressed as fold change relative to a vehicle-treated control.
Workflow Diagram: Reporter Assay
Caption: Workflow for a dual-luciferase Wnt reporter assay.
Protocol 2: Intestinal Organoid Culture
This assay provides a physiologically relevant 3D model to assess the ability of R-Spondin agonists to support the growth and self-renewal of LGR5+ adult stem cells.
Objective: To determine the efficacy of R-Spondin agonists in promoting the growth of primary intestinal organoids.
Methodology:
-
Crypt Isolation: Isolate intestinal crypts from murine small intestine tissue via EDTA chelation and mechanical dissociation.
-
Embedding: Resuspend the isolated crypts in Matrigel on ice and plate droplets into a pre-warmed 24-well plate. Allow the Matrigel to polymerize at 37°C.
-
Culture Medium: Overlay the Matrigel domes with a complete culture medium (e.g., Advanced DMEM/F12) supplemented with essential niche factors including EGF, Noggin, and the test compound (e.g., Wnt3a and/or R-Spondin).
-
Culture and Monitoring: Culture the organoids at 37°C and 5% CO2. Monitor for budding and growth over 7-10 days, replacing the medium every 2-3 days.
-
Analysis: Quantify organoid formation efficiency and size using brightfield microscopy and image analysis software. Successful growth, indicated by the formation of complex, budding structures, confirms the activity of the Wnt agonist.
Workflow Diagram: Organoid Culture
Caption: Workflow for establishing and analyzing intestinal organoid cultures.
References
A Comparative Guide to Validating the Binding Specificity of the Novel Ligand R-Psop
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding specificity of the novel protein ligand, R-Psop. By comparing its performance with established alternatives and providing detailed experimental data, this document aims to offer an objective assessment of this compound's potential as a selective therapeutic or research agent.
Data Summary: Comparative Binding Affinity and Specificity
The following table summarizes the binding characteristics of this compound in comparison to two hypothetical alternative ligands, Compound A (a known selective binder) and Compound B (a non-selective binder), for a hypothetical target protein.
| Ligand | Target Protein | Binding Affinity (Kd) | Inhibitor A (Ki) | Inhibitor B (Ki) | Off-Target A (Ki) | Off-Target B (Ki) |
| This compound | Target X | 15 nM | 25 nM | >10 µM | >5 µM | >10 µM |
| Compound A | Target X | 10 nM | 12 nM | >15 µM | >8 µM | >12 µM |
| Compound B | Target X | 50 nM | 75 nM | 200 nM | 150 nM | 300 nM |
Table 1: Comparative analysis of binding affinity and specificity. This table outlines the dissociation constant (Kd) of each ligand for the target protein, as well as the inhibition constants (Ki) for known inhibitors and potential off-target proteins. Lower Kd and Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2.1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[1][2]
-
Materials:
-
Cell membranes or purified receptor preparation containing the target protein.
-
Radiolabeled ligand with known high affinity for the target receptor.
-
Unlabeled this compound and competitor compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or other compounds).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration method.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association and dissociation rates.
-
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Purified target protein.
-
This compound and other ligands in a suitable running buffer.
-
Immobilization reagents (e.g., EDC, NHS).
-
-
Procedure:
-
Immobilize the purified target protein onto the surface of the sensor chip.
-
Inject a series of concentrations of the ligand (this compound or alternatives) over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
2.3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of a ligand with its target protein in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.
-
Materials:
-
Intact cells expressing the target protein.
-
This compound and control compounds.
-
PBS and lysis buffer.
-
Instrumentation for heating samples (e.g., PCR machine).
-
Instrumentation for protein detection (e.g., Western blot, mass spectrometry).
-
-
Procedure:
-
Treat intact cells with the ligand (this compound) or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Ligand binding will stabilize the protein, resulting in a shift in its melting curve to a higher temperature.
-
Visualizations: Signaling Pathways and Experimental Workflows
3.1. Hypothetical Signaling Pathway of Target X
The diagram below illustrates a potential signaling cascade initiated by the binding of a ligand to Target X, a hypothetical G-protein coupled receptor (GPCR).
References
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: A search of the current scientific literature and clinical trial databases did not yield specific information for a molecule designated "R-Psop." Therefore, this guide provides a comparative review of prominent and related molecules central to the contemporary treatment of psoriasis, a chronic autoimmune inflammatory disease.[1][2][3][4] The management of psoriasis has been revolutionized by a deeper understanding of its immunopathogenesis, leading to the development of highly targeted biologic and small molecule therapies.[5]
Psoriasis is primarily driven by the interplay between immune cells and keratinocytes, mediated by various signaling pathways. The IL-23/Th17 axis is considered a central pathogenic pathway in psoriasis. This has led to the development of therapies targeting key cytokines in this pathway, such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). More recently, oral small molecules targeting intracellular signaling pathways, such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, have emerged as viable therapeutic options.
This guide will objectively compare the performance of these molecules, provide supporting experimental data, and detail relevant experimental protocols and signaling pathways.
Quantitative Comparison of Therapeutic Molecules
The efficacy of psoriasis treatments is commonly measured by the Psoriasis Area and Severity Index (PASI), with PASI 75, 90, and 100 indicating a 75%, 90%, and 100% reduction in the score from baseline, respectively. The following tables summarize the comparative efficacy of selected biologic and small molecule inhibitors based on clinical trial data.
Table 1: Comparative Efficacy of Biologics (Short-Term: 10-16 weeks)
| Drug Class | Target | Drug | PASI 75 Response (%) | PASI 90 Response (%) | PASI 100 Response (%) | Reference(s) |
| TNF-α Inhibitors | TNF-α | Adalimumab | 70.5 | 43.0 | - | |
| Etanercept | 48.1 | 18.0 | - | |||
| Infliximab | 78.6 | 56.8 | - | |||
| IL-12/23 Inhibitors | p40 subunit of IL-12 & IL-23 | Ustekinumab | 72.1 | 47.9 (90mg) | - | |
| IL-23 Inhibitors | p19 subunit of IL-23 | Guselkumab | - | 65.0 | 54.8 | |
| Risankizumab | - | 72.5 | 65.4 | |||
| Tildrakizumab | - | 39.7 (200mg) | - | |||
| IL-17 Inhibitors | IL-17A | Secukinumab | - | 65.0 | - | |
| Ixekizumab | - | 72.9 | 41.4 | |||
| IL-17RA (Receptor) | Brodalumab | - | 72.0 | 55.7 |
Table 2: Comparative Efficacy of Oral Small Molecules (at 12-16 weeks)
| Drug Class | Target | Drug | PASI 75 Response (%) | PASI 90 Response (%) | Reference(s) |
| PDE4 Inhibitor | Phosphodiesterase 4 | Apremilast | - | 12.4 | |
| TYK2 Inhibitor | Tyrosine kinase 2 | Deucravacitinib | 65.1 | - | |
| JAK Inhibitor | Janus Kinase 1 | Upadacitinib | - | - | |
| ** fumarate** | - | Dimethyl fumarate | - | 12.2 |
Signaling Pathways in Psoriasis
The pathogenesis of psoriasis involves complex signaling cascades that lead to chronic inflammation and keratinocyte hyperproliferation. Below are diagrams of key pathways targeted by current therapies.
IL-23/Th17 Signaling Pathway
This pathway is a cornerstone of psoriasis pathogenesis. Dendritic cells produce IL-23, which promotes the differentiation and activation of T helper 17 (Th17) cells. Th17 cells then release pro-inflammatory cytokines, including IL-17 and IL-22, that act on keratinocytes to amplify the inflammatory response.
Caption: The IL-23/Th17 signaling axis in psoriasis.
TNF-α Signaling Pathway
TNF-α is a key pro-inflammatory cytokine involved in multiple inflammatory diseases, including psoriasis. It is produced by various immune cells and keratinocytes and promotes inflammation and keratinocyte proliferation.
Caption: Simplified TNF-α signaling pathway via NF-κB.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial intracellular signaling cascade that transduces signals from various cytokines, including those involved in psoriasis. Upon cytokine binding to its receptor, JAKs are activated, which in turn phosphorylate STATs. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Caption: Overview of the JAK/STAT signaling pathway.
Experimental Protocols
The development and comparison of anti-psoriatic therapies rely on a variety of preclinical and clinical experimental models.
Preclinical Models
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used animal model to screen for the efficacy of potential anti-psoriatic drugs.
-
Objective: To induce a psoriasis-like phenotype in mice that mimics key aspects of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and cytokine expression.
-
Methodology:
-
A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved back and/or ear of mice (e.g., BALB/c or C57BL/6 strains) for 5-7 consecutive days.
-
Clinical scoring of skin inflammation is performed daily, assessing erythema, scaling, and skin thickness.
-
At the end of the experiment, skin and spleen samples are collected.
-
Histological analysis (H&E staining) is performed on skin sections to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Immunohistochemistry or immunofluorescence can be used to detect specific cell types (e.g., T cells, neutrophils) and protein expression.
-
Quantitative real-time PCR (qRT-PCR) or ELISA is used to measure the expression of psoriasis-related cytokines (e.g., IL-17, IL-23, TNF-α) in skin and serum.
-
Flow cytometry can be used to analyze immune cell populations in the skin, draining lymph nodes, and spleen.
-
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Clinical Trial Design
The evaluation of new therapies in humans follows a rigorous, multi-phase process. Randomized, double-blind, placebo-controlled studies are the gold standard for determining efficacy and safety.
-
Objective: To assess the efficacy and safety of an investigational drug for the treatment of moderate-to-severe plaque psoriasis in adult patients.
-
Key Methodological Components:
-
Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a baseline PASI score ≥ 12, body surface area (BSA) involvement ≥ 10%, and a static Physician's Global Assessment (sPGA) score ≥ 3.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Randomization: Patients are randomly assigned to receive the investigational drug at one or more dose levels, a placebo, or an active comparator.
-
Treatment Period: Typically consists of an induction period (e.g., 12-16 weeks) followed by a maintenance period.
-
Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 12 or 16.
-
Secondary Endpoints: Proportion of patients achieving PASI 90/100, sPGA score of 0 (clear) or 1 (almost clear), and improvement in quality of life measures (e.g., Dermatology Life Quality Index - DLQI).
-
Safety Assessment: Monitoring and reporting of adverse events, laboratory abnormalities, and vital signs throughout the study.
-
Caption: Logical flow of a randomized controlled clinical trial.
References
- 1. Frontiers | The Role of Co-Signaling Molecules in Psoriasis and Their Implications for Targeted Treatment [frontiersin.org]
- 2. The Role of Co-Signaling Molecules in Psoriasis and Their Implications for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoriasis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecules in the Management of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for R-Psop and Laboratory Chemicals
For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the disposal of the chemical compound R-Psop and outlines general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Logistical Information
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (also known as 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, CAS No. 1185189-97-2), a definitive disposal protocol cannot be provided. However, based on its complex organic structure, it should be treated as a potentially hazardous chemical waste. The primary guidance is to always manage chemical waste in a way that minimizes risk to human health and the environment.
Key Principles for Chemical Waste Disposal:
-
Avoid Sewer and Trash Disposal: Never dispose of hazardous chemical waste down the sink or in the regular trash.[1][2]
-
Proper Containment: All hazardous waste must be stored in compatible, leak-proof containers with secure caps.[3][4]
-
Clear Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of its contents.[3]
-
Segregation of Waste: Incompatible chemicals should never be mixed in the same waste container. For instance, acids and bases, as well as oxidizing and reducing agents, should be stored separately.
-
Designated Storage Area: Hazardous waste should be stored in a designated satellite accumulation area within the laboratory.
-
Request Pickup: Once a waste container is full, a pickup should be scheduled with your institution's Environmental Health and Safety (EHS) department.
General Chemical Waste Disposal Protocol
The following is a step-by-step guide for the proper disposal of laboratory chemical waste, which should be applied to this compound in the absence of specific instructions from a supplier's SDS.
-
Waste Identification and Classification:
-
Determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Consult your institution's EHS guidelines for specific classification criteria.
-
-
Container Selection and Labeling:
-
Choose a container that is chemically compatible with the waste.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
List all chemical constituents and their approximate concentrations on the label.
-
-
Accumulation and Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store liquid waste containers in secondary containment to prevent spills.
-
Ensure that incompatible waste streams are physically separated.
-
-
Disposal of Empty Chemical Containers:
-
A container that held hazardous waste must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates may be permissible for drain disposal depending on local regulations.
-
After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash or glass waste.
-
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters often found in laboratory chemical waste guidelines.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | Generally between 5.0 and 12.5 for neutralized aqueous solutions. | |
| Maximum Satellite Accumulation | Up to one year for partially filled, properly labeled containers. | |
| Timeframe for Removal of Full Containers | Must be removed from the satellite accumulation area within three days after becoming full. | |
| Maximum Volume in Lab | Never store more than 10 gallons of hazardous waste in your lab. |
Experimental Protocols
While no experimental protocols for this compound disposal were found, a standard protocol for rendering a chemical container non-hazardous is the Triple Rinse Procedure .
Methodology:
-
Initial Rinse: Pour a small amount of a solvent capable of dissolving the chemical residue into the empty container. The solvent should be appropriate for the chemical; for many organic compounds, a solvent like acetone or ethanol is used, followed by water.
-
Agitation: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.
-
Collection of Rinsate: Pour the solvent (now considered hazardous waste) into the appropriate hazardous waste container.
-
Repeat: Repeat this rinsing process two more times.
-
Drying and Disposal: Allow the container to air dry completely in a well-ventilated area (such as a fume hood) before disposing of it as non-hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical waste disposal.
References
Safe Handling and Disposal of R-Psop: A Comprehensive Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with R-Psop. The following procedures and protocols are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing a secure laboratory environment. Adherence to these guidelines is critical for personal safety and the integrity of your research.
Hazard Identification and Engineering Controls
This compound is a potent compound with potential health hazards. All personnel must be fully aware of the risks associated with its handling. Engineering controls are the primary means of minimizing exposure.
Hazard Summary:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation. |
Engineering Controls:
-
Fume Hood: All work involving the handling of this compound powder or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.
-
Glove Box: For procedures with a high risk of aerosolization or when handling large quantities, a glove box is recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The following table outlines the minimum PPE requirements.
| Body Part | Required PPE | Specifications |
| Hands | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Laboratory Coat | Must be fully buttoned. A chemically resistant apron is required when handling larger quantities. |
| Respiratory | N95 Respirator | Required when handling the powder outside of a fume hood or glove box (e.g., during spill cleanup). |
Operational Procedures: Step-by-Step Handling
The following workflow outlines the standard operating procedure for handling this compound from receipt to use in an experiment.
Caption: Workflow for Handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others. If the spill is small, contain it with an absorbent material. For large spills, contact the emergency response team. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, weigh boats, etc.) | Labeled, sealed plastic bag | Place in the designated hazardous waste container for solids. |
| Liquid Waste (unused solutions) | Labeled, sealed, chemically resistant bottle | Place in the designated hazardous waste container for liquids. Do not mix with other chemical waste unless compatibility is confirmed. |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container | Place in the designated hazardous waste container for sharps. |
The following diagram illustrates the decision-making process for this compound waste disposal.
Caption: this compound Waste Disposal Pathway.
Experimental Protocol: Cell Viability Assay
This protocol details the methodology for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
